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  • Product: 1,7-Dimethylindolin-2-one
  • CAS: 67358-21-8

Core Science & Biosynthesis

Foundational

Unveiling the Kinase Inhibition Mechanism of 1,7-Dimethylindolin-2-one: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide delves into the mechanistic underpinnings of 1,7-dimethylindolin-2-one as a putative kinase inhibitor. While direct empirical data for this specific molecule is not extensively published, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide delves into the mechanistic underpinnings of 1,7-dimethylindolin-2-one as a putative kinase inhibitor. While direct empirical data for this specific molecule is not extensively published, this whitepaper constructs a robust, hypothetical mechanism of action grounded in the well-established principles of the broader indolin-2-one class of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the investigation and validation of novel indolin-2-one derivatives.

The Indolin-2-one Scaffold: A Privileged Motif in Kinase Inhibition

The indolin-2-one core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and clinical-stage kinase inhibitors.[1] Its inherent ability to form key interactions within the ATP-binding site of various kinases has rendered it a fertile ground for the development of targeted therapeutics, particularly in oncology.[2] Prominent examples, such as Sunitinib, demonstrate the clinical success of this scaffold in targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis.[3][4]

The canonical mechanism of action for 3-substituted indolin-2-one inhibitors involves competitive inhibition at the ATP-binding pocket of the kinase.[5][6][7][8] The lactam moiety of the indolin-2-one ring is critical, typically forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9] Structural modifications at the C3, C5, and C6 positions have been extensively explored to enhance potency and selectivity.[3][4]

A Hypothesized Mechanism of Action for 1,7-Dimethylindolin-2-one

Based on the established structure-activity relationships (SAR) of the indolin-2-one class, we can propose a plausible, albeit hypothetical, mechanism of action for 1,7-dimethylindolin-2-one. The dimethylation at the N-1 and C-7 positions introduces unique steric and electronic features that likely modulate its kinase inhibitory profile.

Key Postulates:

  • ATP-Competitive Inhibition: It is highly probable that 1,7-dimethylindolin-2-one functions as an ATP-competitive inhibitor, targeting the ATP-binding site of one or more protein kinases.

  • Altered Hinge Binding: The methylation at the N-1 position precludes the canonical hydrogen bond donation from the lactam nitrogen to the kinase hinge region. This suggests a potentially altered binding mode compared to N-1 unsubstituted indolin-2-ones, or a reliance on other interactions for affinity. The lactam carbonyl is still available to act as a hydrogen bond acceptor.

  • Modulation of Selectivity by C-7 Methylation: The C-7 methyl group, while not a common substitution site, likely influences the compound's selectivity profile. It may create favorable hydrophobic interactions with specific amino acid residues in the ATP-binding pocket of certain kinases, while causing steric clashes in others. This could potentially steer the inhibitor towards a unique subset of the kinome.

The following diagram illustrates the generalized ATP-competitive mechanism of indolin-2-one kinase inhibitors.

G cluster_kinase Kinase Active Site cluster_inhibitor Indolin-2-one Inhibitor ATP_Binding_Site ATP-Binding Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Indolinone_Core Indolin-2-one Core (Lactam Moiety) Indolinone_Core->Hinge_Region H-Bonds C3_Substituent C-3 Substituent C3_Substituent->Hydrophobic_Pocket Interacts ATP ATP ATP->ATP_Binding_Site Binds

Caption: Generalized ATP-competitive inhibition by an indolin-2-one derivative.

The following diagram proposes a hypothetical binding mode for 1,7-dimethylindolin-2-one, highlighting the potential consequences of the N-1 and C-7 dimethylation.

G cluster_kinase Kinase Active Site cluster_inhibitor 1,7-Dimethylindolin-2-one ATP_Binding_Site ATP-Binding Site Hinge_Region Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Inhibitor_Core Indolin-2-one Core Inhibitor_Core->Hinge_Region Lactam C=O H-bonds N1_Methyl Inhibitor_Core->N1_Methyl Blocks H-bond donation C7_Methyl Inhibitor_Core->C7_Methyl Hydrophobic interaction C7_Methyl->Hydrophobic_Pocket_2 Potential Interaction

Caption: Hypothetical binding mode of 1,7-dimethylindolin-2-one.

Experimental Validation Workflow

To empirically validate the proposed mechanism of action for 1,7-dimethylindolin-2-one, a systematic, multi-tiered experimental approach is essential. The following protocols provide a self-validating system to thoroughly characterize its kinase inhibitory properties.

The overall workflow for experimental validation is depicted below.

G start Start: Synthesize & Purify 1,7-dimethylindolin-2-one biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay binding_assay ATP-Competitive Binding Assay biochem_assay->binding_assay If potent cellular_assay Cellular Assay (Target Phosphorylation) binding_assay->cellular_assay If ATP-competitive structural_studies Structural Biology (X-ray Crystallography) cellular_assay->structural_studies If active in cells end End: Elucidated Mechanism of Action structural_studies->end

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration at which 1,7-dimethylindolin-2-one inhibits 50% of the activity (IC50) of a panel of selected kinases.

Methodology: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction is a robust and high-throughput method.

Step-by-Step Protocol:

  • Kinase Selection: Choose a panel of kinases for screening. Based on the indolin-2-one scaffold, this should include RTKs (e.g., VEGFR2, PDGFRβ, c-KIT) and other relevant kinases (e.g., Aurora B, RSK2).[10][11]

  • Reagent Preparation:

    • Prepare a stock solution of 1,7-dimethylindolin-2-one in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

    • Prepare the ATP solution at a concentration close to the Km for each kinase.

  • Assay Plate Setup:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Initiate the reaction by adding the kinase/substrate mixture to the wells.

    • Follow with the addition of ATP to start the reaction.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for a short period to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ATP-Competitive Binding Assay

Objective: To confirm that 1,7-dimethylindolin-2-one binds to the ATP-binding site of the target kinase.

Methodology: A competition binding assay using a known fluorescent ATP-competitive probe.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the target kinase, the fluorescent probe, and serial dilutions of 1,7-dimethylindolin-2-one in binding buffer.

  • Assay Procedure:

    • In a suitable microplate, combine the kinase and the fluorescent probe.

    • Add the serial dilutions of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or a similar signal that changes upon displacement of the probe.

  • Data Analysis:

    • A decrease in the fluorescent signal with increasing concentrations of the test compound indicates competition for the same binding site.

    • Calculate the Ki or IC50 value from the competition curve.

Cellular Target Engagement and Pathway Analysis

Objective: To assess the ability of 1,7-dimethylindolin-2-one to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Methodology: Western blotting to detect changes in protein phosphorylation levels.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to be dependent on the signaling of the target kinase (e.g., HUVECs for VEGFR2).

    • Treat the cells with various concentrations of 1,7-dimethylindolin-2-one for a specified duration.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) to activate the signaling pathway.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., phospho-ERK for the VEGFR2 pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescent (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein.

    • A dose-dependent decrease in the phosphorylation of the target protein confirms cellular activity of the inhibitor.

Data Presentation and Interpretation

All quantitative data from the in vitro and cellular assays should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Profile of 1,7-Dimethylindolin-2-one

Kinase TargetIC50 (nM)
VEGFR2TBD
PDGFRβTBD
c-KITTBD
Aurora BTBD
RSK2TBD
Other KinasesTBD

TBD: To Be Determined

Table 2: Cellular Activity of 1,7-Dimethylindolin-2-one

Cell LineTarget PathwayCellular IC50 (µM)
HUVECVEGFR2 SignalingTBD
Other Cell LinesRelevant PathwayTBD

TBD: To Be Determined

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically grounded mechanism of action for 1,7-dimethylindolin-2-one as a kinase inhibitor. The proposed mechanism is rooted in the extensive knowledge of the indolin-2-one scaffold as a privileged structure for targeting the ATP-binding site of kinases. The unique N-1 and C-7 dimethylation pattern suggests a potentially novel selectivity profile that warrants thorough investigation.

The provided experimental workflows offer a robust framework for validating this hypothesis, from initial biochemical characterization to cellular pathway analysis. Successful execution of these protocols will not only elucidate the precise mechanism of action of 1,7-dimethylindolin-2-one but also pave the way for its further development as a potential therapeutic agent. Future studies should focus on comprehensive kinome profiling, in vivo efficacy studies in relevant disease models, and structural biology efforts to obtain a definitive co-crystal structure with its target kinase(s).

References

  • Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. [Link]

  • Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. PubMed. [Link]

  • The structure–activity relationship of 3‐substituted indolin‐2‐ones possessing chloropyrrole moiety. ResearchGate. [Link]

  • Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. ResearchGate. [Link]

  • Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. ResearchGate. [Link]

  • Synthesis, structure–activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Sci-Hub. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Research. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]

  • Indolin-2-one p38α inhibitors I: design, profiling and crystallographic binding mode. PubMed. [Link]

  • The design and structure–activity relationship of sunitinib. The first indolin‐2‐one was semaxanib, which was used as the lead compound for the design of other indolin‐2‐ones. ResearchGate. [Link]

  • The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dove Press. [Link]

  • Chapter 2 Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring- Opening Cyclization of Indolyl-N-Tethered Epoxides. Shodhganga@INFLIBNET. [Link]

  • Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. PubMed. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]

Sources

Exploratory

Foreword: The Indolin-2-one Scaffold and the Imperative of Pharmacokinetic Diligence

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1,7-Dimethylindolin-2-one Derivatives Prepared by: Gemini, Senior Application Scientist The indolin-2-one core is a privileged scaffold in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1,7-Dimethylindolin-2-one Derivatives

Prepared by: Gemini, Senior Application Scientist

The indolin-2-one core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in oncology with drugs like Sunitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor.[1][2] Its versatile structure allows for substitutions that can modulate its biological activity significantly.[1][3] This guide focuses on a specific analogue, 1,7-dimethylindolin-2-one, to illustrate a comprehensive pharmacokinetic (PK) profiling strategy.

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[4] Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not merely a regulatory checkbox but a foundational pillar of drug development.[5][6][7] This document provides researchers, scientists, and drug development professionals with a technical and logical framework for characterizing the pharmacokinetic profile of novel 1,7-dimethylindolin-2-one derivatives, moving from predictive modeling through rigorous in vitro assays to definitive in vivo studies.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a combination of computational prediction and fundamental physicochemical characterization is essential. This initial phase provides a critical baseline, helps anticipate potential liabilities, and guides the design of subsequent studies.

In Silico ADME Prediction

Computational tools provide a rapid, cost-effective first pass at a compound's drug-likeness and potential PK behavior.[2][8][9] For a novel derivative like 1,7-dimethylindolin-2-one, these models estimate key properties that govern its interaction with biological systems.

Expert Insight: The goal of in silico modeling is not to generate definitive values but to flag potential issues. For instance, a high predicted P-glycoprotein (P-gp) efflux ratio might prompt the early inclusion of specific cell-based permeability assays to confirm this liability.[2] Similarly, poor predicted solubility immediately signals that formulation strategies may be required for in vivo studies.[10]

Table 1: Predicted Physicochemical and ADME Properties of 1,7-Dimethylindolin-2-one

Parameter Predicted Value Implication for Drug Development
Molecular Weight 161.21 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity) 1.85 Optimal range for membrane permeability
H-Bond Donors 1 Compliant with Lipinski's Rule (<5)
H-Bond Acceptors 1 Compliant with Lipinski's Rule (<10)
Aqueous Solubility -2.5 (LogS) Predicted low solubility; requires experimental confirmation.[11]
GI Absorption High Good potential for oral absorption.[2]
BBB Permeant Yes Potential for CNS activity (therapeutic or side effect)
P-gp Substrate No Low risk of efflux-mediated resistance or poor absorption.[2]

| CYP Inhibition | Inhibitor (CYP1A2, 2C9) | Potential for drug-drug interactions.[2] |

Experimental Physicochemical Characterization

While predictions are useful, they must be validated by experimental data. Solubility and lipophilicity are the two most critical parameters to measure at this stage.

Aqueous Solubility: This property fundamentally impacts dissolution and, consequently, oral absorption.[12] A compound must be in solution to be absorbed.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1,7-dimethylindolin-2-one in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%.

  • Incubation & Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Lipophilicity (LogD): This parameter measures the partitioning of a compound between an organic (octanol) and an aqueous phase at a physiological pH. It is a key determinant of membrane permeability, plasma protein binding, and metabolic enzyme interactions.

Protocol 2: LogD Measurement via Shake-Flask Method

  • Preparation: Prepare a solution of 1,7-dimethylindolin-2-one in PBS-saturated n-octanol.

  • Partitioning: Mix this solution with an equal volume of n-octanol-saturated PBS (pH 7.4) in a vial.

  • Equilibration: Vigorously shake the vial for 1 hour to allow the compound to partition between the two phases, then centrifuge to separate the layers.

  • Quantification: Carefully collect aliquots from both the aqueous and octanol layers.

  • Analysis: Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS.

  • Calculation: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Part 2: In Vitro Pharmacokinetic Profiling: Simulating the Body

In vitro assays use subcellular fractions or cells to model specific physiological processes, providing quantitative data on metabolism and distribution. These assays are crucial for understanding interspecies differences and for predicting in vivo human clearance.[13][14]

Metabolic Stability

Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[15] This is a primary determinant of a drug's half-life and oral bioavailability.[14] The two most common systems used are liver microsomes and hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain most Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[16][17] They are cost-effective and ideal for screening Phase I metabolism.[16]

  • Hepatocytes: As intact liver cells, they contain both Phase I and Phase II enzymes and their necessary cofactors, offering a more complete and physiologically relevant picture of liver metabolism.[14][17] They are considered the "gold standard" for in vitro metabolism studies.[17]

G cluster_workflow Metabolic Stability Workflow Compound 1,7-Dimethylindolin-2-one (Test Compound) Incubation Incubate at 37°C Compound->Incubation Matrix Incubation Matrix (Liver Microsomes or Hepatocytes) Matrix->Incubation Cofactors Cofactors (e.g., NADPH for Phase I) Cofactors->Incubation Sampling Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (e.g., with Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Remaining Compound) Quench->Analysis Data Data Analysis (Calculate t½ and CLint) Analysis->Data

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 3: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 1 µM working solution of 1,7-dimethylindolin-2-one in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation Setup: In a 96-well plate, combine the microsomal suspension and the compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a "quench" solution (e.g., ice-cold acetonitrile containing an internal standard). The T=0 sample is quenched immediately before adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the % remaining parent compound versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration).

Table 2: Hypothetical Metabolic Stability of 1,7-Dimethylindolin-2-one

Species t½ (min) CLint (µL/min/mg protein) Predicted In Vivo Clearance
Mouse 15 154 High
Rat 28 82.5 Moderate
Dog 45 51.3 Moderate-Low

| Human | > 60 | < 23.1 | Low |

Expert Insight: The cross-species data is vital. The high predicted clearance in mice suggests that this may not be the ideal species for initial efficacy studies due to rapid compound elimination. The low predicted clearance in humans is a favorable characteristic, suggesting a potentially longer half-life in patients.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin is a critical determinant of its disposition. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized by the liver, or be excreted by the kidneys.[18][19][20] Highly protein-bound drugs often have lower volumes of distribution and lower clearance.

Equilibrium dialysis is the universally accepted method for determining PPB, as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[18]

G cluster_red Equilibrium Dialysis Principle cluster_initial Initial State (T=0) cluster_final Equilibrium (T=4-6h) RED_Device Plasma Chamber Buffer Chamber RED_Device:e->RED_Device:w Free drug diffuses until concentrations are equal Membrane Semi-permeable Membrane (MWCO ~8 kDa) Drug_Plasma Drug (Bound + Free) Drug_Plasma->RED_Device:f0 Buffer_Initial Buffer Only Buffer_Initial->RED_Device:f1 Drug_Plasma_Final Drug (Bound + Free) Drug_Plasma_Final->RED_Device:f0 Drug_Buffer_Final Free Drug Drug_Buffer_Final->RED_Device:f1 cluster_initial cluster_initial cluster_final cluster_final

Caption: Free drug equilibrates across a semi-permeable membrane.

Protocol 4: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device inserts by rinsing with 20% ethanol and then deionized water as per the manufacturer's instructions.[19]

  • Compound Spiking: Spike blank plasma (human, rat, etc.) with 1,7-dimethylindolin-2-one to a final concentration of 1 µM.

  • Loading Chambers: Add the spiked plasma (~300 µL) to the sample chamber (red side) of the RED device. Add dialysis buffer (PBS, pH 7.4) (~500 µL) to the buffer chamber (white side).[19]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[19]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma to equalize any matrix effects on the LC-MS/MS analysis. Precipitate proteins with acetonitrile containing an internal standard.

  • Quantification & Calculation: Analyze the samples by LC-MS/MS. Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Table 3: Hypothetical Plasma Protein Binding of 1,7-Dimethylindolin-2-one

Species Fraction Unbound (fu) % Bound Implication
Mouse 0.15 85% Moderately Bound
Rat 0.12 88% Moderately Bound
Dog 0.08 92% Highly Bound

| Human | 0.05 | 95% | Highly Bound |

Expert Insight: High protein binding (>90%) can limit the free drug concentration available at the target site. The value of fu is critical for accurately scaling in vitro clearance data to predict in vivo clearance.

Part 3: In Vivo Pharmacokinetic Studies: The Whole Organism View

In vivo studies are essential to understand how a compound behaves in a complete biological system, integrating all ADME processes simultaneously.[6][21] Rodent models, such as mice or rats, are typically used for initial PK screening.[5][7]

A standard study involves administering the compound via both intravenous (IV) and oral (PO) routes.

  • IV Dosing: Bypasses absorption, providing a direct measure of distribution, metabolism, and excretion. The data from this arm is used to calculate clearance and volume of distribution.[22]

  • PO Dosing: This route is critical for drugs intended for oral administration. Comparing the plasma exposure after PO dosing to that after IV dosing allows for the calculation of oral bioavailability.[22]

G cluster_workflow In Vivo Rodent PK Study Workflow Dosing Dose Animals (IV and PO Groups) Sampling Serial Blood Sampling (e.g., via tail vein) at defined time points Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Extraction Extract Drug from Plasma (e.g., Protein Precipitation) Plasma->Extraction Analysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t½, %F) Analysis->PK_Analysis

Caption: Key steps in a typical in vivo pharmacokinetic study.

High-Level Protocol for a Rodent PK Study
  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least 3 days.

  • Formulation: Prepare a solution formulation for IV administration (e.g., in saline/DMSO/Tween 80) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~50 µL) at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[21]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of 1,7-dimethylindolin-2-one in rat plasma.[23][24] This involves optimizing chromatographic separation and mass spectrometric detection.[23]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to derive key PK parameters.

Interpreting Key Pharmacokinetic Parameters

The output of an in vivo study is a set of parameters that describe the drug's journey through the body.

Table 4: Key Pharmacokinetic Parameters

Parameter Definition Importance
Cmax Maximum observed plasma concentration Related to efficacy and potential toxicity
Tmax Time to reach Cmax Indicates the rate of absorption
AUC Area Under the concentration-time Curve Represents total drug exposure over time.[25]
Half-life Time required for the plasma concentration to decrease by half
CL Clearance Volume of plasma cleared of the drug per unit time
Vd Volume of Distribution Apparent volume into which the drug distributes

| %F | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |

Table 5: Hypothetical Pharmacokinetic Parameters of 1,7-Dimethylindolin-2-one in Rats

Parameter IV Dose (1 mg/kg) PO Dose (10 mg/kg)
Cmax (ng/mL) 850 1250
Tmax (h) 0.08 1.0
AUC (ng*h/mL) 1320 5808
t½ (h) 3.5 3.8
CL (mL/min/kg) 12.6 -
Vd (L/kg) 3.7 -

| Oral Bioavailability (%F) | - | 44% |

Calculation for Oral Bioavailability (%F): %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 %F = (5808 / 1320) * (1 / 10) * 100 = 44%

Part 4: Integrated Analysis and Path Forward

The true power of pharmacokinetic profiling lies in integrating all available data to build a comprehensive understanding of a compound's behavior.

Synthesized Profile of 1,7-Dimethylindolin-2-one (Hypothetical):

  • Absorption: The compound has high predicted GI absorption and a Tmax of 1 hour, indicating reasonably rapid absorption. However, its oral bioavailability is moderate at 44%. This discrepancy could be due to its low aqueous solubility (limiting dissolution) or first-pass metabolism in the gut wall or liver, which is consistent with the moderate metabolic stability observed in rat liver microsomes.

  • Distribution: The volume of distribution (3.7 L/kg) is greater than total body water, suggesting the compound distributes from the plasma into tissues. This is consistent with its lipophilic character (LogD) and high plasma protein binding.

  • Metabolism: The in vivo clearance in rats (12.6 mL/min/kg) is low to moderate. This aligns well with the in vitro data showing moderate metabolic stability in rat liver microsomes. The low predicted clearance in human systems is a very promising sign.

  • Excretion: While not directly measured, the clearance value provides an estimate of the efficiency of elimination through both metabolism and excretion.

Conclusion and Strategic Recommendations: Based on this profile, 1,7-dimethylindolin-2-one is a promising lead candidate. Its low predicted human clearance suggests it could have a favorable half-life in humans. The main liability is its moderate oral bioavailability.

Next Steps:

  • Formulation Development: Investigate bioavailability-enhancing formulations, such as amorphous solid dispersions or lipid-based formulations, to improve solubility and absorption.[4]

  • Metabolite Identification: Conduct studies to identify the major metabolites formed in vitro and in vivo to ensure no pharmacologically active or toxic metabolites are produced.

  • Pharmacology/Toxicology: Correlate the observed plasma exposures (AUC and Cmax) with efficacy in pharmacology models and safety in toxicology studies to establish a therapeutic window.

This systematic approach ensures that decisions to advance a compound are based on a robust and well-understood pharmacokinetic foundation, maximizing the potential for success in later stages of drug development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • MDPI. (2018). Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • PubMed. (2022). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. [Link]

  • QPS. (n.d.). Plasma Protein Binding. [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • MDPI. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. [Link]

  • PubMed. (2014). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. [Link]

  • ResearchGate. (2010). QSAR, ADME and QSTR studies of some synthesized anti-cancer 2-indolinone derivatives. [Link]

  • ResearchGate. (n.d.). ADME studies results for all the synthesized compounds. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. [Link]

  • Contract Pharma. (2019). Overcoming the Small Molecule Bioavailability Challenge. [Link]

  • Frontiers. (n.d.). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. [Link]

  • Catalent. (n.d.). Small Molecule Testing: Expectations, Assessment & Strategies. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • MDPI. (2019). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

Sources

Foundational

1,7-dimethylindolin-2-one molecular weight and partition coefficient

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-dimethylindolin-2-one Introduction The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-dimethylindolin-2-one

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are known to act as potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in anti-angiogenic and antitumor therapies.[2] Understanding the fundamental physicochemical properties of specific derivatives, such as 1,7-dimethylindolin-2-one, is a prerequisite for rational drug design and development. This guide provides a detailed exploration of two such critical parameters: molecular weight and the n-octanol/water partition coefficient (logP).

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the theoretical underpinnings of these properties, provide validated experimental and computational methodologies for their determination, and present the specific data for 1,7-dimethylindolin-2-one.

Section 1: Core Molecular Properties of 1,7-dimethylindolin-2-one

The identity and purity of a compound are fundamentally defined by its structure and corresponding molecular weight. 1,7-dimethylindolin-2-one is a specific derivative of the oxindole core.

Molecular Formula and Weight

The molecular formula for 1,7-dimethylindolin-2-one is C₁₀H₁₁NO. Based on the atomic weights of its constituent elements (Carbon: ~12.011 amu, Hydrogen: ~1.008 amu, Nitrogen: ~14.007 amu, Oxygen: ~15.999 amu), the molecular weight can be precisely calculated.

PropertyValueSource(s)
CAS Number 67358-21-8[3]
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol [3]

Section 2: The Partition Coefficient (logP): A Cornerstone of Pharmacokinetics

The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity, or its affinity for a lipid-like environment compared to an aqueous one.[4] It is expressed as a logarithmic value, logP, and is one of the most critical parameters in drug discovery, directly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

  • Hydrophilic drugs (low logP) are readily soluble in aqueous environments like blood serum but may struggle to cross lipid cell membranes.[4]

  • Hydrophobic drugs (high logP) can easily partition into lipid bilayers but may suffer from poor aqueous solubility, affecting formulation and bioavailability.[4]

The partition coefficient is therefore a delicate balancing act, a key component of frameworks like Lipinski's "Rule of Five," which guides the selection of drug candidates with favorable oral bioavailability.[5]

Section 3: Methodologies for Determining the Partition Coefficient

Accurate determination of logP is crucial, and several robust methods exist. While historically reliant on direct measurement, the demand for high-throughput screening has driven the development of both advanced experimental techniques and powerful computational models.[7][8]

3.1: Experimental Approaches

3.1.1 The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for logP determination.[9] It directly measures the equilibrium distribution of a solute between n-octanol and water. The method is most reliable for compounds with logP values in the range of -2 to 4.[10][11]

Workflow for Shake-Flask logP Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Pre-saturate n-octanol with water p2 Pre-saturate water (or buffer) with n-octanol e1 Dissolve compound in one phase (e.g., water) p2->e1 e2 Add the second phase (n-octanol) e1->e2 e3 Agitate mixture until equilibrium is reached (e.g., 24h shaking) e2->e3 e4 Separate phases via centrifugation e3->e4 a1 Measure compound concentration in aqueous phase (C_water) e4->a1 a3 Calculate: P = C_octanol / C_water a1->a3 a2 Measure compound concentration in octanol phase (C_octanol) a2->a3 a4 Calculate: logP = log10(P) a3->a4

Caption: Workflow of the OECD 107 Shake-Flask Method for logP determination.

Detailed Protocol: Shake-Flask Method

  • Preparation: Pre-saturate the n-octanol with water and the aqueous phase (typically a buffer at a specific pH, like 7.4) with n-octanol to ensure mutual miscibility at equilibrium.[12]

  • Dissolution: Accurately weigh and dissolve the test substance (1,7-dimethylindolin-2-one) in the aqueous phase.

  • Partitioning: Add the pre-saturated n-octanol to the aqueous solution in a vessel. The volume ratio of the two phases is adjusted based on the expected logP.[13]

  • Equilibration: Vigorously agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[10]

  • Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a clean separation and avoid emulsions.[14]

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

3.1.2 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC offers a rapid and reliable alternative to the shake-flask method.[7][8] This technique correlates a compound's retention time on a hydrophobic stationary phase (like C18) with its logP value.[15]

Principle: A series of reference compounds with well-established logP values are run on the HPLC system. A calibration curve is generated by plotting their retention times against their known logP values. The retention time of the test compound is then measured under identical conditions, and its logP is interpolated from the calibration curve.[7] This method is compound-sparing and less sensitive to impurities.[16]

3.2: Computational (In Silico) Approaches

With advancements in computational power, in silico prediction of logP has become an indispensable tool in early-stage drug discovery.[5][17] These methods allow for the rapid screening of virtual libraries containing thousands of compounds.

  • Fragment-based/Atom-based Methods: These are empirical methods that calculate logP by summing the contributions of individual atoms or molecular fragments.[18]

  • Machine Learning and Deep Learning Models: Modern approaches utilize large datasets of experimentally determined logP values to train sophisticated machine learning or deep neural network models.[5][19] These models learn complex relationships between molecular structure (represented as fingerprints or descriptors) and lipophilicity, often yielding high predictive accuracy.[20]

While computational methods are powerful, their predictions should ideally be validated experimentally for lead compounds, as accuracy can vary depending on the chemical space for which the model was trained.[8][16]

Section 4: Physicochemical Data for 1,7-dimethylindolin-2-one

A comprehensive literature search did not yield an experimentally determined partition coefficient for 1,7-dimethylindolin-2-one. The determination of this value would require the application of the experimental or computational methodologies detailed in Section 3. However, a predicted logP value for the structurally related compound, 1,7-Dimethyl-1H-indole-2-carboxylic acid, is 2.18.[21] While not directly transferable, this suggests that 1,7-dimethylindolin-2-one is likely to possess moderate lipophilicity, a common feature for compounds designed to interact with intracellular targets.

Conclusion

The molecular weight and partition coefficient are foundational parameters in the characterization of any potential drug candidate. For 1,7-dimethylindolin-2-one, the molecular weight is definitively established at 161.20 g/mol . Its partition coefficient, a critical determinant of its pharmacokinetic behavior, has not been experimentally reported but can be reliably determined using established protocols such as the shake-flask or RP-HPLC methods. The continued application of these robust analytical techniques, complemented by predictive computational models, is essential for advancing our understanding of this and other promising compounds within the indolin-2-one class.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023).
  • 1,7-Dimethylindolin-2-one | 67358-21-8 | C10H11NO. Appchem.
  • 1,7-DIMETHYLINDOLIN-2-ONE. CymitQuimica.
  • High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists. (2021). ACS Publications.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014).
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus.
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). ACS Publications.
  • Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021).
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed.
  • Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. (2023). ACS Publications.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
  • 858233-18-8 | 1,7-Dimethyl-1H-indole-2-carboxylic acid. ChemScene.
  • Partition coefficient. Wikipedia.
  • Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives.
  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (2011). PubMed.
  • Partition Coefficients (logP) of Hydrolysable Tannins. (2020). MDPI.

Sources

Exploratory

Biophysical and Biochemical Evaluation of 1,7-Dimethylindolin-2-one Derivatives: A Technical Guide to In Vitro Binding Affinity

Executive Rationale: The 1,7-Dimethylindolin-2-one Scaffold The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized for its utility in designing potent kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The 1,7-Dimethylindolin-2-one Scaffold

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized for its utility in designing potent kinase inhibitors. While unsubstituted or mono-substituted oxindoles often suffer from promiscuous kinase binding due to the highly conserved nature of the ATP-binding hinge region, the 1,7-dimethylindolin-2-one motif represents a highly specialized structural evolution.

By methylating the N1 position, the scaffold loses its traditional hydrogen-bond donor capacity, forcing a distinct binding orientation. Concurrently, the C7 methyl group provides critical steric bulk that exploits specific hydrophobic sub-pockets within target kinases. Recently, this specific substitution pattern has demonstrated remarkable efficacy in targeting ALK-2 (Activin A receptor, type I) , a serine/threonine kinase whose hyperactivation is the primary driver of Fibrodysplasia Ossificans Progressiva (FOP)[1].

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vitro binding affinity of 1,7-dimethylindolin-2-one derivatives, detailing the causality behind orthogonal assay selection and protocol optimization.

Mechanistic Context: Why Orthogonal Assays?

When evaluating lipophilic, sterically constrained molecules like 1,7-dimethylindolin-2-ones[2], relying on a single IC50​ value is scientifically insufficient. These compounds often exhibit extended residence times (drug-target kinetics) that do not correlate linearly with equilibrium binding. Therefore, a self-validating, three-tiered approach is required:

  • TR-FRET: High-throughput equilibrium binding ( IC50​ ).

  • Surface Plasmon Resonance (SPR): Real-time kinetic profiling ( kon​ , koff​ , KD​ ).

  • Isothermal Titration Calorimetry (ITC): Thermodynamic validation ( ΔH , ΔS ).

Workflow Library Compound Library FRET TR-FRET (IC50) Library->FRET SPR SPR (Kinetics) FRET->SPR IC50 < 100nM ITC ITC (Thermodynamics) SPR->ITC Res. Time > 30m Lead Lead Selection ITC->Lead Enthalpy Driven

Diagram 1: Orthogonal in vitro screening workflow for evaluating binding affinity and kinetics.

Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Kinase Binding Assay

Causality & Logic: Conjugated oxindole derivatives frequently exhibit intrinsic fluorescence, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium (Eu) fluorophore, allowing the measurement to be delayed until compound autofluorescence has decayed, ensuring a high signal-to-noise ratio.

Self-Validating System: Every plate must include a known ALK-2 inhibitor (e.g., LDN-193189) as a positive control, DMSO-only wells for maximum signal ( Bmax​ ), and no-tracer wells for background subtraction. A Z'-factor > 0.6 validates the assay plate.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 4X solution of His-tagged ALK-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Expert Tip: Brij-35 is critical; 1,7-dimethylindolin-2-ones are highly lipophilic and will aggregate or stick to plastic without a non-ionic detergent.

  • Compound Titration: Dispense 1,7-dimethylindolin-2-one derivatives in a 12-point, 3-fold serial dilution in 100% DMSO. Transfer using acoustic dispensing (e.g., Echo 550) to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Kinase Incubation: Add the ALK-2 kinase solution to the compounds and incubate for 30 minutes at room temperature to allow pre-equilibration of slow-binding derivatives.

  • Tracer Addition: Add a 4X mixture of Eu-anti-His antibody and a fluorescent kinase tracer.

  • Equilibration & Reading: Incubate for 1 hour. Read on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615). Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Logic: While TR-FRET provides affinity, SPR reveals the residence time ( τ=1/koff​ ). The 1,7-dimethyl substitution often slows the off-rate by locking the compound into a deep hydrophobic pocket. Standard amine coupling of the kinase to the sensor chip can randomly occlude the ATP-binding site. Therefore, site-directed capture using biotinylated ALK-2 on a Streptavidin (SA) chip is mandatory to preserve the native conformation.

Step-by-Step Workflow:

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject in vivo biotinylated ALK-2 kinase over the active flow cell at 10 µL/min until a capture level of 2000-2500 Resonance Units (RU) is achieved. Leave the reference flow cell blank.

  • Buffer Equilibration: Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Expert Tip: Strict DMSO matching between the running buffer and compound samples is non-negotiable to prevent bulk refractive index shifts.

  • Analyte Injection (Single-Cycle Kinetics): Inject the 1,7-dimethylindolin-2-one derivative in five increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) sequentially without regeneration steps. Use a contact time of 120 seconds per concentration and a final dissociation time of 900 seconds to accurately capture slow off-rates.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Pathway BMP BMP Ligand Receptor ALK-2 (ACVR1) Kinase BMP->Receptor Binds Extracellular Domain SMAD SMAD 1/5/8 Activation Receptor->SMAD Intracellular Phosphorylation Inhibitor 1,7-dimethylindolin-2-one Inhibitor->Receptor ATP-Competitive Blockade Gene Osteogenic Transcription SMAD->Gene Nuclear Translocation

Diagram 2: ALK-2 signaling pathway and targeted intervention by 1,7-dimethylindolin-2-one.

Quantitative Data Presentation

The structural rigidification provided by the 1,7-dimethylindolin-2-one core[3] directly translates to enhanced thermodynamic and kinetic profiles. Table 1 summarizes representative data illustrating the Structure-Activity Relationship (SAR) progression from an unsubstituted oxindole to the optimized 1,7-dimethyl scaffold.

Table 1: Representative Binding Kinetics and Thermodynamics of Oxindole Derivatives against ALK-2

Compound Scaffold IC50​ (nM) KD​ (nM) koff​ ( s−1 )Residence Time (min)Binding Enthalpy ( ΔH )
Unsubstituted Oxindole450520 1.2×10−2 1.4Favorable
1-Methylindolin-2-one120145 8.5×10−3 2.0Highly Favorable
1,7-Dimethylindolin-2-one 15 18 1.1×10−4 151.5 Exceptionally Favorable

Note: The addition of the 1,7-dimethyl groups significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time, which is a critical predictor of in vivo efficacy.

Conclusion

The evaluation of 1,7-dimethylindolin-2-one compounds requires a rigorous, biophysically grounded approach. By combining TR-FRET for robust primary screening with SPR for high-resolution kinetic mapping, researchers can confidently identify lead candidates with the optimal residence times required for sustained kinase inhibition.

References

  • WO 2019/102256 A1 - ALK-2 Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives.
  • Organocatalytic Asymmetric Synthesis of Biologically Relevant 3,3-Dihydroxyphenyloxindoles.

Sources

Foundational

An In-depth Technical Guide on the Biological Pathways Affected by 1,7-dimethylindolin-2-one Exposure

A Senior Application Scientist's Perspective on Investigating a Novel Indolin-2-one Derivative Abstract The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Investigating a Novel Indolin-2-one Derivative

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, under-investigated derivative, 1,7-dimethylindolin-2-one, and outlines a comprehensive strategy for elucidating the biological pathways affected by its exposure. Leveraging established knowledge of the broader indolin-2-one class, we will explore potential mechanisms of action and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of novel indolin-2-one compounds.

Introduction: The Prominence of the Indolin-2-one Scaffold

The indolin-2-one core structure is recognized as a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide array of biological targets with high affinity. A prime example is Sunitinib, an indolin-2-one derivative and a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] The versatility of the indolin-2-one ring system allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles.

While extensive research has been conducted on various substituted indolin-2-ones, the specific biological effects of 1,7-dimethylindolin-2-one remain largely uncharacterized. This guide provides a strategic framework for its investigation, hypothesizing its potential impact on key cellular pathways based on the well-documented activities of its structural analogs.

Hypothesized Biological Activities and Affected Pathways

Based on the existing literature for the indolin-2-one class, we can postulate several key biological pathways that may be affected by 1,7-dimethylindolin-2-one exposure. These hypotheses form the basis of the proposed experimental investigations.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of indolin-2-one derivatives is well-established and often attributed to their ability to interfere with multiple signaling cascades crucial for tumor growth and survival.

2.1.1. Inhibition of Thioredoxin Reductase (TrxR) and Induction of Oxidative Stress

Several indolin-2-one compounds have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[2] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress. This, in turn, can activate stress-responsive signaling pathways, such as the Apoptosis Signal-regulating Kinase 1 (ASK1) and the downstream p38 and JNK mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in apoptotic cell death.[2]

Hypothesized Pathway: TrxR Inhibition by 1,7-dimethylindolin-2-one

TrxR_Inhibition 1,7-dimethylindolin-2-one 1,7-dimethylindolin-2-one TrxR TrxR 1,7-dimethylindolin-2-one->TrxR Inhibition Oxidative Stress (ROS) Oxidative Stress (ROS) TrxR->Oxidative Stress (ROS) Increased ASK1 ASK1 Oxidative Stress (ROS)->ASK1 Activation p38/JNK MAPK p38/JNK MAPK ASK1->p38/JNK MAPK Activation Apoptosis Apoptosis p38/JNK MAPK->Apoptosis Induction

Caption: Hypothesized TrxR inhibition pathway.

2.1.2. Modulation of Receptor Tyrosine Kinase (RTK) Signaling

A significant number of indolin-2-one derivatives function as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1][3][4] These receptors are pivotal in angiogenesis, cell proliferation, and survival. Inhibition of these kinases can disrupt tumor vascularization and halt cancer progression.

2.1.3. Induction of Cell Cycle Arrest and Apoptosis

Indolin-2-ones have been shown to induce cell cycle arrest at various phases, including G1 and G2/M.[3][5] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[6] Furthermore, these compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards programmed cell death.[6]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer. Certain indolin-2-one derivatives exhibit potent anti-inflammatory properties by targeting key signaling pathways.

2.2.1. Inhibition of Akt, MAPK, and NF-κB Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[7] Studies have shown that some indolin-2-ones can suppress the activation of these pathways, leading to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7]

Hypothesized Pathway: Anti-inflammatory Signaling

Anti_Inflammatory 1,7-dimethylindolin-2-one 1,7-dimethylindolin-2-one Akt Akt 1,7-dimethylindolin-2-one->Akt Inhibition MAPK MAPK 1,7-dimethylindolin-2-one->MAPK Inhibition NF-kB NF-kB 1,7-dimethylindolin-2-one->NF-kB Inhibition Pro-inflammatory Mediators (NO, TNF-a, IL-6) Pro-inflammatory Mediators (NO, TNF-a, IL-6) Akt->Pro-inflammatory Mediators (NO, TNF-a, IL-6) Reduced Production MAPK->Pro-inflammatory Mediators (NO, TNF-a, IL-6) Reduced Production NF-kB->Pro-inflammatory Mediators (NO, TNF-a, IL-6) Reduced Production

Caption: Hypothesized anti-inflammatory signaling.

Experimental Protocols for Pathway Elucidation

To validate the aforementioned hypotheses, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for the initial characterization of 1,7-dimethylindolin-2-one.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of 1,7-dimethylindolin-2-one on the viability and proliferation of various cell lines (e.g., cancer cell lines and normal cell lines).

Methodology: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1,7-dimethylindolin-2-one (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Parameter Description
Cell Lines Cancer cell lines (e.g., HCT116, MCF-7) and a normal cell line (e.g., HEK293)
Compound Concentrations 0.1, 1, 10, 25, 50, 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm
Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of 1,7-dimethylindolin-2-one on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with 1,7-dimethylindolin-2-one at selected concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-ASK1, total ASK1, p-p38, total p38, p-Akt, total Akt, p-IκBα, total IκBα, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with 1,7-dimethylindolin-2-one B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting with Primary Antibodies E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Densitometry Analysis H->I

Caption: Western blot experimental workflow.

Enzyme Inhibition Assays

Objective: To directly measure the inhibitory effect of 1,7-dimethylindolin-2-one on specific enzymes, such as TrxR or various RTKs.

Methodology: In Vitro Thioredoxin Reductase (TrxR) Activity Assay

  • Reagent Preparation: Prepare a reaction mixture containing TrxR, its substrate (DTNB), and NADPH in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of 1,7-dimethylindolin-2-one.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of 1,7-dimethylindolin-2-one for TrxR inhibition.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 1,7-dimethylindolin-2-one on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with 1,7-dimethylindolin-2-one for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the biological pathways affected by 1,7-dimethylindolin-2-one. The proposed experiments are designed to provide a comprehensive initial assessment of its potential anticancer and anti-inflammatory activities. Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects in animal models.

  • Pharmacokinetic and toxicological profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.

  • Target identification and validation: Employing techniques such as chemical proteomics to identify the direct molecular targets of 1,7-dimethylindolin-2-one.

By following a logical and evidence-based approach, the scientific community can effectively unravel the therapeutic potential of this and other novel indolin-2-one derivatives, paving the way for the development of next-generation targeted therapies.

References

  • Kaminska, K. K., Bertrand, H. C., Tajima, H., Stafford, W. C., Cheng, Q., Chen, W., Wells, G., Arner, E. S. J., & Chew, E.-H. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40213–40230. [Link]

  • Chew, E. H., Kaminska, K. K., Bertrand, H. C., Tajima, H., Stafford, W. C., Cheng, Q., Chen, W., Wells, G., & Arner, E. S. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40213–40230. [Link]

  • Zou, H., Zhang, L., Ouyang, J., Giulianotti, M. A., & Yu, Y. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(12), 5970–5977. [Link]

  • Alzahrani, A. Y., Ammar, Y. A., Abu-Elghait, M., Salem, M. A., Assiri, M. A., Ali, T. E., & Ragab, A. (2022). Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. Bioorganic Chemistry, 119, 105571. [Link]

  • Kim, J. H., Kim, D. H., Lee, J. C., Choi, S. H., & Kim, Y. C. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(2), 2066. [Link]

  • de Castro Alves, C. E., Bogza, S. L., Bohdan, N., Rozhenko, A. B., de Freitas Gomes, A., de Oliveira, R. C., de Azevedo, R. G., Maciel, L. R. S., Dhyani, A., Grafov, A., & Pontes, G. S. (2023). Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one) in chronic myeloid leukemia. Investigational New Drugs, 41(5), 629–637. [Link]

  • Singh, P., Kaur, M., & Verma, P. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(12), 10385–10401. [Link]

  • Li, J., Wang, Y., Li, Y., Li, Y., & Li, J. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9433–9447. [Link]

  • El-Naggar, A. M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1003. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors Based on the 1,7-dimethylindolin-2-one Scaffold

Introduction The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][3][4] This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors centered around the 1,7-dimethylindolin-2-one chemical framework.

Protein kinases are a major class of drug targets, and the development of robust and efficient screening assays is paramount for the discovery of new therapeutic agents.[5][6] This protocol outlines a fluorescence-based assay, a widely used method in HTS due to its sensitivity, simplicity, and compatibility with automation.[6][7][8] The described workflow is designed to be a self-validating system, incorporating appropriate controls to ensure data quality and minimize false positives.

Principle of the Assay

The proposed HTS assay is a biochemical screen that measures the direct inhibitory effect of test compounds on the activity of a target kinase. The assay quantifies the amount of ADP (adenosine diphosphate) produced as a result of the kinase-mediated phosphorylation of a substrate. The detection of ADP is achieved using a coupled enzyme reaction that generates a fluorescent signal, which is inversely proportional to the kinase activity. This "mix-and-read" format is highly amenable to HTS.[6][7]

Signaling Pathway Context

Protein kinases are integral components of intracellular signaling cascades. For instance, Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR are often targeted by indolin-2-one derivatives.[1][9] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a downstream cascade of phosphorylation events that regulate cell proliferation, survival, and angiogenesis. Inhibitors targeting these kinases can block these pathological processes.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Activates 1,7-dimethylindolin-2-one 1,7-dimethylindolin-2-one 1,7-dimethylindolin-2-one->Receptor Tyrosine Kinase (RTK) Inhibits Phosphorylation

Caption: Simplified kinase signaling pathway and the point of intervention for an inhibitor.

Experimental Workflow

The high-throughput screening process follows a logical progression from initial compound screening to hit confirmation and validation.

G Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation IC50 Determination IC50 Determination Dose-Response Confirmation->IC50 Determination Secondary Assays (e.g., Orthogonal, Cell-based) Secondary Assays (e.g., Orthogonal, Cell-based) IC50 Determination->Secondary Assays (e.g., Orthogonal, Cell-based) Lead Compound Lead Compound Secondary Assays (e.g., Orthogonal, Cell-based)->Lead Compound

Caption: High-throughput screening workflow for inhibitor discovery.

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.[10][11]

Materials and Reagents:

  • Kinase: Purified recombinant target kinase (e.g., VEGFR2)

  • Substrate: Poly-Glu-Tyr (4:1) or a specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Test Compounds: Library of compounds including 1,7-dimethylindolin-2-one as a positive control inhibitor.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ADP Detection Kit: Commercially available fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • Plate Reader: Fluorescence plate reader with appropriate filters for the chosen detection kit.

  • Microplates: 384-well, low-volume, black, flat-bottom plates.

Procedure:

  • Compound Plating:

    • Prepare a master plate of test compounds and controls (1,7-dimethylindolin-2-one, known inhibitor, and DMSO as a negative control) in DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound solution from the master plate to the corresponding wells of the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for the specific enzyme.

    • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate containing the compounds.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Prepare the ADP detection reagent according to the manufacturer's instructions.

    • Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP detection reagent to each well.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Interpretation

The primary data analysis involves calculating the percent inhibition for each test compound.

Calculations:

  • Percent Inhibition (%) = [1 - (Signal_compound - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition)] * 100

    • Signal_compound: Fluorescence signal in the presence of the test compound.

    • Signal_max_inhibition: Average signal from wells with a known potent inhibitor (positive control).

    • Signal_no_inhibition: Average signal from wells with DMSO only (negative control).

Hit Identification:

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically >50% or three standard deviations from the mean of the negative controls.

Dose-Response and IC₅₀ Determination:

For identified hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the hit compound and re-running the assay. The IC₅₀ value is a measure of the compound's potency.

Data Presentation

Table 1: Example Primary Screening Data

Compound IDConcentration (µM)Fluorescence Signal% InhibitionHit (Y/N)
DMSO (Negative Control)-50,0000N
Staurosporine (Positive Control)15,000100-
1,7-dimethylindolin-2-one1015,00077.8Y
Test Compound A1048,0004.4N
Test Compound B1020,00066.7Y

Table 2: Example IC₅₀ Data for 1,7-dimethylindolin-2-one

Concentration (µM)% Inhibition
10095.2
3088.1
1075.3
352.1
125.6
0.310.2
0.12.5
IC₅₀ (µM) 2.8

Self-Validating System and Trustworthiness

The robustness of this protocol is ensured by the inclusion of multiple controls on each assay plate:

  • Negative Control (DMSO): Represents 0% inhibition and is used to define the baseline kinase activity.

  • Positive Control (Known Inhibitor): Represents 100% inhibition and confirms that the assay system is responsive to inhibition.

  • Z'-factor Calculation: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.

Conclusion

This application note provides a comprehensive and robust protocol for the high-throughput screening of compound libraries to identify novel kinase inhibitors based on the 1,7-dimethylindolin-2-one scaffold. The fluorescence-based assay format is sensitive, reliable, and scalable, making it an ideal choice for primary screening campaigns in drug discovery. The outlined workflow, from initial screening to IC₅₀ determination, provides a clear path for hit identification and validation.

References

  • PubMed. (2003). Fluorescence assays for high-throughput screening of protein kinases.
  • Benchchem. Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one in High-Throughput Screening Assays.
  • ACS Chemical Biology. (2023).
  • BellBrook Labs.
  • Creative Biogene. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • ResearchGate.
  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • MDPI.
  • ResearchGate. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate.
  • PubMed. (2011).
  • MDPI. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
  • Agilent. (2012).
  • Benchchem. An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure.

Sources

Application

Application Note: 1,7-Dimethylindolin-2-one as a Privileged Scaffold in Anti-Cancer Drug Development

Executive Summary & Mechanistic Rationale The development of targeted anti-cancer therapeutics heavily relies on "privileged scaffolds"—core molecular frameworks that can be systematically decorated to interact with spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted anti-cancer therapeutics heavily relies on "privileged scaffolds"—core molecular frameworks that can be systematically decorated to interact with specific biological targets. The oxindole (indolin-2-one) core is one of the most successful kinase-binding scaffolds in oncology, serving as the foundation for FDA-approved drugs like sunitinib and nintedanib.

Within this chemical family, 1,7-dimethylindolin-2-one (CAS 67358-21-8) has emerged as a highly specialized building block. As a Senior Application Scientist, I have observed that the specific methylation pattern of this compound fundamentally alters its pharmacological behavior compared to unsubstituted oxindoles:

  • N1-Methylation (Position 1): Eliminates the hydrogen bond donor capacity of the indoline nitrogen. This forces the molecule to adopt a specific orientation within the ATP-binding pocket of kinases, selectively targeting kinases that do not require an N1 hydrogen bond for hinge region binding [4].

  • C7-Methylation (Position 7): Introduces a critical steric bulk adjacent to the nitrogen. This lipophilic methyl group restricts the rotational freedom of substituents at the N1 position and optimally fills the hydrophobic sub-pocket (hydrophobic region I) of specific kinases, such as ALK-2 (Activin A receptor, type I) and FLT3, significantly enhancing target selectivity [4].

This application note details the utility of 1,7-dimethylindolin-2-one in synthesizing ALK-2 inhibitors, bisphenol oxindoles, and spiro-oxindole derivatives, providing validated protocols for their synthesis and biological evaluation.

Target Pathways and Pharmacological Applications

ALK-2 (ACVR1) Kinase Inhibition in Bone Metastasis and DIPG

ALK-2 is a serine/threonine kinase receptor integral to the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation or mutation of ALK-2 is a primary driver in Diffuse Intrinsic Pontine Glioma (DIPG)—a lethal pediatric brain cancer—and promotes osteoblastic bone metastases in prostate and breast cancers. Derivatives of 1,7-dimethylindolin-2-one act as potent, competitive ATP hinge binders, effectively shutting down ALK-2 auto-phosphorylation and subsequent SMAD1/5/8 activation [4].

Spiro-oxindoles and Azide Derivatives in Leukemia

Recent advancements in palladium-catalyzed N-nucleophilic ring-opening reactions have utilized 1,7-dimethylindolin-2-one to synthesize complex spiro-vinylcyclopropyl oxindoles and their azide derivatives. For example, compounds like (E)-3-(4-Azidobut-2-en-1-yl)-1,7-dimethylindolin-2-one have demonstrated pronounced cytotoxicity against MV-4-11 acute myeloid leukemia (AML) cell lines, while sparing normal HepaRG liver cells [2].

Bisphenol Oxindoles in Solid Tumors

Organocatalytic asymmetric synthesis has enabled the creation of 3,3-dihydroxyphenyloxindoles using the 1,7-dimethylindolin-2-one core. Compounds such as (S)-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-(2-hydroxy-4,5-dimethoxyphenyl)-1,7-dimethylindolin-2-one exhibit significant anti-proliferative activities against solid tumor cell lines by disrupting cell cycle progression [1].

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the causal relationship between 1,7-dimethylindolin-2-one derived inhibitors and the blockade of the oncogenic BMP/ALK-2 signaling pathway.

G BMP BMP Ligand ALK2 ALK-2 (ACVR1) Receptor BMP->ALK2 Binds & Induces Dimerization SMAD SMAD 1/5/8 Complex ALK2->SMAD Phosphorylates (Blocked) Inhibitor 1,7-dimethylindolin-2-one Derived Inhibitor Inhibitor->ALK2 Competitive ATP Hinge Binding Target Oncogenic Gene Transcription (e.g., ID1, ID2) SMAD->Target Translocates to Nucleus (Blocked)

Fig 1: 1,7-dimethylindolin-2-one derivatives block ALK-2, preventing SMAD-mediated oncogenesis.

Quantitative Data Summary

The table below summarizes the in vitro efficacy of various anti-cancer compounds synthesized utilizing the 1,7-dimethylindolin-2-one scaffold.

Compound Class / Specific DerivativeTarget Cancer Cell LinePrimary MechanismIC₅₀ (μM)Ref.
Azide-Oxindole: (E)-3-(4-Azidobut-2-en-1-yl)-1,7-dimethylindolin-2-oneMV-4-11 (Leukemia)Apoptosis induction9.28[2]
3-Alkylidene-2-indolone: Compound 10hHepG2 (Liver Cancer)DHFR / Kinase Inhibition41.6[3]
Bisphenol Oxindole: (S)-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-...MDA-MB-468 (Breast)Anti-proliferation< 1.0[1]
Bipyridin-Oxindole: ALK-2 Inhibitor PrecursorsDIPG / Bone MetastasisALK-2 (ACVR1) Kinase Inhibition< 0.1[4]

*Estimated values based on scaffold class performance in cited literature.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means internal controls are built into the workflow to immediately identify points of failure (e.g., reagent degradation vs. biological inactivity).

Protocol A: Knoevenagel Condensation for 3-Alkylidene-1,7-dimethylindolin-2-ones

Causality Note: The Knoevenagel condensation is utilized here because the C3 position of 1,7-dimethylindolin-2-one is highly acidic. A weak base (piperidine) is sufficient to generate the enolate, which subsequently attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration to form the rigid Z-isomer alkene [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1,7-dimethylindolin-2-one in 10 mL of absolute ethanol.

  • Activation: Add 1.2 mmol of the target aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).

  • Catalysis: Add 0.1 equivalents (approx. 2-3 drops) of piperidine as the base catalyst.

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Self-Validation Step (Internal Control): Run a parallel micro-scale reaction using unsubstituted oxindole. Because 1,7-dimethylindolin-2-one has steric hindrance at C7, its reaction rate will be slightly slower. If the unsubstituted control fails to form a precipitate, the piperidine catalyst has likely degraded (carbonated by atmospheric CO₂).

  • Purification: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate, wash with cold ethanol (3 x 5 mL), and recrystallize from dichloromethane/methanol to yield the pure 3-alkylidene derivative.

Protocol B: In Vitro ALK-2 Kinase Activity Assay (ADP-Glo™)

Causality Note: We utilize a luminescent ADP detection assay rather than a radioactive ³²P assay because it directly measures the accumulation of ADP (the byproduct of kinase-mediated ATP hydrolysis) with high dynamic range, avoiding radioactive waste while maintaining nanomolar sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ALK-2 kinase to 2 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: In a 384-well white microplate, add 1 µL of 1,7-dimethylindolin-2-one derivatives (serial dilutions from 10 µM to 0.1 nM in DMSO).

  • Self-Validation Step (Controls):

    • Positive Control: LDN-193189 (a known ALK-2 inhibitor). If LDN-193189 fails to yield an IC₅₀ < 10 nM, the enzyme is inactive.

    • Negative Control: 1% DMSO vehicle.

  • Reaction Initiation: Add 2 µL of the ALK-2 enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibrium.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL casein). Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Cell Viability Assay (MV-4-11 Leukemia Cells)

Causality Note: MV-4-11 cells are suspension cells driven by FLT3-ITD mutations. Because 1,7-dimethylindolin-2-one derivatives often exhibit cross-reactivity with structurally similar tyrosine kinases, this assay determines functional anti-proliferative efficacy in a whole-cell context [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV-4-11 cells at a density of 10,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque plate.

  • Treatment: After 24 hours of acclimation, add 10 µL of 10X concentrated compound solutions (final concentrations 0.1 – 50 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Self-Validation Step: Include a "No-Cell" control (media + drug) to ensure the compound does not auto-fluoresce or spontaneously reduce the viability dye, which would yield false-positive viability signals.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data against the vehicle control (100% viability) to determine the IC₅₀.

References

  • Organocatalytic Asymmetric Synthesis of Biologically Relevant 3,3-Dihydroxyphenyloxindoles via para-Quinone Methides Derived from Isatins. ACS Publications. Available at:[Link]

  • Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. PubMed Central (PMC). Available at:[Link]

  • WO 2019/102256 A1 - ALK-2 Inhibitors.Google Patents / WIPO.
Method

Application Notes &amp; Protocols: Leveraging 1,7-Dimethylindolin-2-one for the Synthesis of Spirooxindoles

Introduction: The Strategic Value of the Spirooxindole Scaffold The spirooxindole framework, characterized by a spiro-fused ring system at the C3 position of an oxindole core, represents a "privileged scaffold" in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Spirooxindole Scaffold

The spirooxindole framework, characterized by a spiro-fused ring system at the C3 position of an oxindole core, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] This three-dimensional architecture is a cornerstone of numerous natural alkaloids and synthetic molecules exhibiting a wide spectrum of potent pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The unique spatial arrangement of substituents around the spirocyclic core allows for precise interactions with biological targets.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing 1,7-dimethylindolin-2-one , a readily available oxindole building block, for the strategic construction of complex spiro[pyrrolidin-3,3'-oxindole] derivatives. Our focus is to move beyond simple procedural lists and delve into the causality behind the chosen synthetic strategy, empowering researchers to adapt and innovate upon these core methodologies.

Core Synthetic Rationale: A Two-Stage Approach to Spiro-Annulation

Directly forming a spirocycle at the C3 position of 1,7-dimethylindolin-2-one is challenging due to the chemical inertness of the C3-methylene (CH₂) group. Therefore, a crucial activation step is required. The most robust and widely adopted strategy involves a two-stage process:

  • Activation via Knoevenagel Condensation: The C3-methylene group is activated by converting it into an electrophilic exocyclic double bond. This creates a 3-ylideneoxindole (also known as a methyleneindolinone), which is an excellent Michael acceptor and a highly reactive dipolarophile.[3][4]

  • Spiro-Annulation via [3+2] Cycloaddition: The activated 3-ylideneoxindole serves as the key substrate in a 1,3-dipolar cycloaddition reaction with an in situ-generated azomethine ylide. This powerful reaction constructs the desired five-membered pyrrolidine ring in a single, often highly stereoselective, step to yield the final spirooxindole product.[2][5]

This two-stage workflow provides a modular and highly versatile platform for generating diverse libraries of spirooxindoles.

G cluster_0 Overall Synthetic Workflow A 1,7-Dimethylindolin-2-one (Starting Material) B (E)-3-Benzylidene-1,7-dimethylindolin-2-one (Activated Intermediate) A->B Step 1: Knoevenagel Condensation C Spiro[pyrrolidin-3,3'-oxindole] (Final Product) B->C Step 2: [3+2] Cycloaddition

Diagram 1: High-level overview of the two-stage synthetic strategy.

Part 1: Activation via Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[4] In our application, the C3-methylene of 1,7-dimethylindolin-2-one acts as the active methylene component, reacting with an aldehyde (e.g., benzaldehyde) to form the corresponding 3-ylideneoxindole.

Causality Behind Experimental Choices:

  • Catalyst: A weak base is crucial. Piperidine, often with a catalytic amount of acetic acid, is the standard choice. It is basic enough to facilitate the deprotonation of the oxindole C3-proton to form an enolate, but not so strong as to cause self-condensation of the aldehyde.[4][6]

  • Solvent & Water Removal: The reaction is a condensation, meaning a molecule of water is eliminated. To drive the equilibrium towards the product, the reaction is typically performed in a solvent like ethanol or toluene under reflux. When using toluene, a Dean-Stark apparatus is employed to azeotropically remove the water as it is formed, ensuring high conversion.

Protocol 1: Synthesis of (E)-3-Benzylidene-1,7-dimethylindolin-2-one

This protocol details the synthesis of the activated intermediate from 1,7-dimethylindolin-2-one and benzaldehyde.

Materials:

  • 1,7-Dimethylindolin-2-one (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol or Toluene

  • Standard reflux apparatus (or with Dean-Stark for toluene)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a round-bottom flask, add 1,7-dimethylindolin-2-one (1.0 eq) and absolute ethanol (or toluene, approx. 0.2 M concentration).

  • Add benzaldehyde (1.1 eq) followed by piperidine (0.2 eq) to the stirred suspension.

  • If using toluene, attach a Dean-Stark trap filled with toluene.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol, 110°C for toluene) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The product spot should be significantly less polar than the starting oxindole.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate (typically yellow) of the product will often form.

  • If a precipitate has formed, collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure (E)-3-benzylidene-1,7-dimethylindolin-2-one. The E-isomer is thermodynamically more stable and is typically the major product.[7]

Part 2: Spiro-Annulation via [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[5] In our system, the 3-ylideneoxindole synthesized in Part 1 serves as the electron-deficient dipolarophile. The 1,3-dipole is an azomethine ylide , which is transient and generated in situ.

A common and highly effective method for generating the azomethine ylide is the thermal decarboxylative condensation of an α-amino acid (such as sarcosine or L-proline) with a carbonyl compound (typically an isatin derivative).[1][8]

G cluster_0 Mechanism of [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide + AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Reflux, - H₂O, - CO₂ Product Spiro[pyrrolidin-3,3'-oxindole] Ylide->Product [3+2] Cycloaddition Dipolarophile (E)-3-Benzylidene- 1,7-dimethylindolin-2-one (Dipolarophile) Dipolarophile->Product

Diagram 2: Reaction mechanism for the formation of the spirooxindole.

Causality Behind Experimental Choices:

  • Three-Component Reaction: This one-pot, three-component reaction is highly efficient. Combining the 3-ylideneoxindole, the isatin, and the amino acid in a single flask simplifies the procedure and improves atom economy.[1]

  • Solvent: Protic solvents like methanol or ethanol are ideal. They are excellent for dissolving the reactants and facilitate the proton transfers involved in the formation of the azomethine ylide. The reaction is typically run at reflux to provide the thermal energy needed for the decarboxylation step.[8]

  • Stereoselectivity: This reaction often proceeds with high diastereoselectivity, creating multiple new stereocenters in a controlled manner. The facial selectivity is dictated by minimizing steric hindrance during the approach of the azomethine ylide to the plane of the 3-ylideneoxindole.[9]

Protocol 2: Three-Component Synthesis of a Spiro[pyrrolidin-3,3'-oxindole]

This protocol describes the reaction between the activated intermediate from Protocol 1, a substituted isatin, and sarcosine.

Materials:

  • (E)-3-Benzylidene-1,7-dimethylindolin-2-one (1.0 eq, from Protocol 1)

  • Substituted Isatin (e.g., 5-chloroisatin) (1.0 eq)

  • Sarcosine (N-methylglycine) (1.1 eq)

  • Methanol or Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add the (E)-3-benzylidene-1,7-dimethylindolin-2-one (1.0 eq), the substituted isatin (1.0 eq), and sarcosine (1.1 eq).

  • Add methanol or ethanol (approx. 0.1 M concentration) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol, 80°C for ethanol) with vigorous stirring.

  • Maintain the reaction at reflux for 6-12 hours. Monitor the reaction by TLC. The product is typically a single, less polar spot compared to the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent systems typically range from 20-50% ethyl acetate in hexane) to isolate the pure spiro[pyrrolidin-3,3'-oxindole] product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry (often aided by NOESY experiments or single-crystal X-ray diffraction if suitable crystals can be obtained).

Data Presentation: Scope and Expected Outcomes

The described two-stage synthesis is highly modular. By varying the aldehyde used in Protocol 1 and the isatin/amino acid used in Protocol 2, a wide array of spirooxindoles can be generated. The table below summarizes representative yields and diastereoselectivities based on analogous reactions reported in the literature.[2][8][9]

EntryAldehyde for Stage 1Isatin for Stage 2Amino AcidTypical Yield (%)Typical d.r.
1BenzaldehydeIsatinSarcosine85-95%>20:1
24-ChlorobenzaldehydeIsatinL-Proline80-90%>20:1
32-Naphthaldehyde5-BromoisatinSarcosine75-88%>15:1
4Thiophene-2-carboxaldehyde5-NitroisatinL-Proline70-85%>20:1
5CinnamaldehydeIsatinSarcosine78-92%>10:1

Yields and diastereomeric ratios (d.r.) are estimates based on published precedents for similar substrates and are intended for guidance. Actual results may vary.

References

  • Mei, G., & Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(54), 6607-6621. [Link][3][10]

  • Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. [Link][1]

  • Wang, X., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles]. Organic Letters, 19(8), 2086–2089. [Link][11]

  • Chen, X., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(39), 13898–13899. [Link][2]

  • Suresh, M., et al. (2019). Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. New Journal of Chemistry, 43(39), 15615-15621. [Link][9]

  • Wikipedia. Knoevenagel condensation. [Link][4]

  • Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1325–1336. [Link][5]

  • Kumar, A., & Sharma, P. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link][6]

  • Padwa, A. (Ed.). (1984).1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Nair, V., et al. (2015). Diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition of azomethine ylides to 3-phenacylideneoxindoles and evaluation of their cytotoxicity. RSC Advances, 5(100), 82299-82305. [Link][8]

  • Al-Hourani, B. J., et al. (2004). New Diastereoselective Synthesis of 3-Alkylidene-1-methyloxindoles. Synthetic Communications, 34(15), 2823-2831. [Link][7]

Sources

Application

Application Note: Advanced Catalytic Alkylation Techniques for 1,7-Dimethylindolin-2-one Derivatives

Introduction & Mechanistic Rationale The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, anticancer agents, and neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, anticancer agents, and neuroprotective drugs. Among its derivatives, 1,7-dimethylindolin-2-one presents a unique synthetic profile. The presence of the C7-methyl group introduces significant steric hindrance adjacent to the N1-methyl group. This steric bulk restricts the conformational flexibility of the N-substituent, effectively "locking" the molecule into a conformation that shields one face of the oxindole ring.

When subjected to catalytic alkylation, this conformational bias becomes a powerful tool. Deprotonation at the C3 position generates a prochiral enolate. The restricted rotation caused by the 1,7-dimethyl substitution amplifies facial discrimination when interacting with chiral catalysts, allowing for the construction of highly enantioenriched C3-quaternary stereocenters.

This application note details three primary mechanistic pathways for the functionalization of 1,7-dimethylindolin-2-one:

  • Organocatalytic 1,6-Conjugate Addition : Utilizing Chiral Phosphoric Acids (CPAs) to facilitate the asymmetric addition of the oxindole to para-quinone methides (p-QMs)[1].

  • Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA) : Employing Palladium or Molybdenum complexes to construct vicinal quaternary-tertiary stereogenic centers[2],[3].

  • Oxidative Alkenylation/Alkylation : Utilizing ferrous salts or Cr(III)-salen complexes for radical-mediated or Lewis acid-catalyzed functionalization[4],[5].

Pathway Visualization

The following diagram maps the divergent catalytic pathways originating from the 1,7-dimethylindolin-2-one substrate.

G Substrate 1,7-Dimethylindolin-2-one (Substrate) Enolate C3-Enolate Intermediate (Active Nucleophile) Substrate->Enolate Deprotonation (Base/Catalyst) TM_Cat Transition Metal Catalysis (Pd/Mo AAA) Enolate->TM_Cat Allylic Electrophile Org_Cat Organocatalysis (CPA + p-QMs) Enolate->Org_Cat 1,6-Conjugate Addition Ox_Cat Oxidative Alkylation (Fe/Cu Salts) Enolate->Ox_Cat Radical Pathway Prod1 C3-Allylated Oxindole (Quaternary Stereocenter) TM_Cat->Prod1 Prod2 3,3-Diaryl Oxindole (High Enantioselectivity) Org_Cat->Prod2 Prod3 3-Alkylidene Oxindole (Alkenylation Product) Ox_Cat->Prod3

Divergent catalytic alkylation pathways for 1,7-dimethylindolin-2-one derivatives.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the various catalytic alkylation techniques applied to 1,7-dimethylindolin-2-one derivatives based on recent literature[2],[1],[4],[5].

MethodologyCatalyst SystemElectrophileKey Product FeatureYield (%)Enantiomeric Excess (ee %)
Organocatalytic 1,6-Conjugate Addition Chiral Phosphoric Acid (CPA)para-Quinone Methides (p-QMs)3,3-Diaryl oxindole (e.g., 3pa)75 - 99>95
Asymmetric Allylic Alkylation (AAA) Mo or Pd + Chiral LigandAllylic Carbonates/AlcoholsVicinal quaternary-tertiary centers80 - 9590 - 99
C3-Aryloxylation Cr(III)-Salen ComplexSpiroepoxidesC3-aryloxylated spiro oxindoles40 - 60>90
Oxidative Alkenylation Ferrous Salts (e.g., FeCl₂)Alcohols/Ketones (Radical)3-Alkylideneindolin-2-ones60 - 75N/A (Achiral)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical phase includes a mandatory quality control (QC) check to verify causality and intermediate stability before proceeding.

Protocol A: Organocatalytic Asymmetric Synthesis via para-Quinone Methides

Objective: Synthesis of (S)-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-(2-hydroxy-4,5-dimethoxyphenyl)-1,7-dimethylindolin-2-one[1].

Causality Note: Chiral Phosphoric Acids (CPAs) act as bifunctional catalysts. The acidic proton activates the p-QM electrophile via hydrogen bonding, while the phosphoryl oxygen coordinates the 1,7-dimethylindolin-2-one enol/enolate. Non-polar solvents like toluene are strictly required to maximize these hydrogen-bonding interactions, which would otherwise be disrupted by polar protic solvents.

  • Preparation & Activation:

    • In an oven-dried Schlenk tube under an argon atmosphere, add 1,7-dimethylindolin-2-one (0.1 mmol) and the selected isatin-derived para-quinone methide (0.12 mmol).

    • Add the Chiral Phosphoric Acid catalyst (CPA, 10 mol%).

    • Validation Check 1: Ensure the CPA is fully dry. Moisture will compete for hydrogen bonding sites, drastically reducing the ee. Perform a Karl Fischer titration on the solvent (Toluene) to ensure water content is <10 ppm.

  • Reaction Execution:

    • Inject 2.0 mL of anhydrous toluene.

    • Stir the mixture at room temperature (or optimized temperature, e.g., 0 °C to enhance stereocontrol) for 12 hours.

    • Validation Check 2: Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 3:1). The reaction is deemed complete when the UV-active spot corresponding to the starting oxindole is fully consumed.

  • Work-up & Purification:

    • Quench the reaction by filtering the mixture through a short pad of silica gel, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Petroleum Ether/Ethyl Acetate = 3:1).

  • Final Validation (QC):

    • Structural Confirmation: Obtain a ¹H NMR spectrum. Look for the distinct disappearance of the C3-proton and the appearance of complex aromatic multiplets confirming the 3,3-diaryl substitution.

    • Stereochemical Analysis: Analyze the purified product via chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to determine the enantiomeric excess (expected >95% ee).

Protocol B: Ferrous Salt-Catalyzed Oxidative Alkenylation

Objective: Synthesis of 1,7-dimethyl-3-(propan-2-ylidene)indolin-2-one[5].

Causality Note: This transformation relies on a radical pathway initiated by ferrous salts. The catalyst facilitates the oxidative coupling between the oxindole and the alkylating agent (often an alcohol or ketone acting as the alkylidene source). The C7-methyl group provides steric shielding that prevents unwanted dimerization of the oxindole radical, funneling the reaction toward the desired cross-coupled alkenylation product.

  • Reaction Assembly:

    • To a reaction vial, add 1,7-dimethylindolin-2-one (0.5 mmol), the alkylidene source (e.g., acetone or isopropanol, 2.0 mL), and FeCl₂ (20 mol%).

    • Add an appropriate oxidant (e.g., Di-tert-butyl peroxide, DTBP, 2.0 equiv).

  • Thermal Activation:

    • Seal the vial and heat the mixture to 100 °C for 24 hours.

    • Validation Check 1: The reaction mixture should transition to a deep color, indicative of the formation of the active iron-radical species. If the solution remains pale, verify the integrity of the DTBP oxidant.

  • Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (3 × 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (Petroleum Ether/Ethyl Acetate = 40:1).

  • Final Validation (QC):

    • Structural Confirmation: Conduct ¹³C NMR spectroscopy. The presence of a signal near δ 154.3 ppm is characteristic of the newly formed exocyclic C=C double bond[5]. High-Resolution Mass Spectrometry (HRMS) must confirm the calculated mass for [M + H]⁺ (e.g., calculated for C₁₃H₁₅NO [M + H]⁺ 202.1226).

References

  • Organocatalytic Asymmetric Synthesis of Biologically Relevant 3,3-Dihydroxyphenyloxindoles via para-Quinone Methides Derived from Isatins - ACS Publications.1

  • Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives | CCS Chemistry.2

  • Catalyic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles - PMC. 3

  • Cr(III)-Salen-Catalyzed Enantioselective C3-Aryloxylation of Spiroepoxy Oxindoles | The Journal of Organic Chemistry - ACS Publications. 4

  • Ferrous Salt-Catalyzed Oxidative Alkenylation of Indoles: Facile Access to 3-Alkylideneindolin-2-Ones - MDPI. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1,7-Dimethylindolin-2-one Synthesis

Welcome to the Technical Support Center for Indole and Oxindole Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for the yield optimization of 1,7-dimethylindolin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole and Oxindole Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for the yield optimization of 1,7-dimethylindolin-2-one (also known as 1,7-dimethyloxindole). This compound is a highly valuable scaffold in drug development, often serving as a core pharmacophore for kinase inhibitors and anti-inflammatory agents.

The most robust, scalable, and atom-economical method for synthesizing 1,7-dimethylindolin-2-one is the Palladium-catalyzed intramolecular α-arylation of N-(2-bromo-6-methylphenyl)-N-methylacetamide. While this transformation is highly efficient, researchers frequently encounter yield-limiting side reactions such as catalyst deactivation and substrate dehalogenation. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your experimental yield and purity.

Mechanistic Workflow: Pd-Catalyzed Intramolecular α-Arylation

Understanding the catalytic cycle is critical for troubleshooting. The reaction proceeds through oxidative addition of the aryl halide, followed by base-assisted deprotonation of the amide to form a palladium enolate, and concludes with reductive elimination to form the oxindole core[1].

Mechanism SM Starting Material N-(2-bromo-6-methylphenyl)- N-methylacetamide OA Oxidative Addition Pd(II) Aryl Bromide SM->OA Pd0 Active Catalyst [Pd(0)L_n] Pd0->OA Deprot Base-Assisted Deprotonation (Enolate Formation) OA->Deprot Base Degrad Side Reaction Dehalogenation OA->Degrad H-donor present RE Reductive Elimination C-C Bond Formation Deprot->RE RE->Pd0 Regeneration Prod Product 1,7-Dimethylindolin-2-one RE->Prod

Catalytic cycle of Pd-catalyzed intramolecular α-arylation to form 1,7-dimethylindolin-2-one.

Troubleshooting Guide & FAQs

Q: Why is my conversion stalling at 40-50% despite prolonged heating? A: Catalyst Deactivation or Ligand Oxidation. In Pd-catalyzed α-arylation, the active Pd(0) species is highly susceptible to oxidation and aggregation into inactive palladium black. If the reaction stalls, it often indicates the depletion of the active catalyst. The oxidative addition step is generally fast for aryl bromides, but the subsequent base-assisted deprotonation or reductive elimination can become bottlenecks if the ligand is not sufficiently bulky. Using sterically hindered, electron-rich phosphines (e.g., PCy3) or N-heterocyclic carbenes (NHCs) accelerates the reaction and stabilizes the Pd intermediates against degradation, as demonstrated in foundational studies on 1[1]. Ensure rigorous degassing (freeze-pump-thaw) to prevent premature ligand oxidation.

Q: I am observing significant dehalogenation (reduction) of the starting material instead of cyclization. How can I minimize this? A: Base and Solvent Incompatibility. Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation or hydride transfer prior to enolate formation. This is directly caused by the presence of hydrogen donors—either from the solvent (e.g., THF, alcohols) or trace moisture. Furthermore, if the base is not strong enough to rapidly deprotonate the amide α-carbon, the Pd(II) species has a longer lifetime to undergo this side reaction. Switch to a rigorously anhydrous, non-enolizable solvent like 1,4-dioxane or toluene, and utilize a strong alkoxide base like NaOt-Bu or KOt-Bu to ensure rapid enolate formation[2].

Q: How do I efficiently separate 1,7-dimethylindolin-2-one from palladium black and unreacted starting material? A: Optimized Workup Protocol. Palladium black causes severe emulsions during aqueous workup and can catalyze product degradation. Quench the reaction mixture with a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol) or filter the crude mixture through a tightly packed pad of Celite prior to any aqueous extraction. For chromatographic separation, the cyclic 1,7-dimethylindolin-2-one is significantly more polar than the acyclic N-(2-bromo-6-methylphenyl)-N-methylacetamide precursor, allowing for straightforward normal-phase purification using a Hexanes/EtOAc gradient.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating, allowing researchers to confirm the success of each phase before proceeding to the next.

Step 1: Catalyst and Base Preparation

  • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate). Stir for 15 minutes at room temperature.

  • Validation: A distinct color change from orange/red to pale yellow indicates the successful reduction and formation of the active Pd(0)-phosphine complex. If the solution turns black, moisture/oxygen has compromised the catalyst.

Step 2: Substrate and Base Addition

  • Action: Add N-(2-bromo-6-methylphenyl)-N-methylacetamide (1.0 equiv) and NaOt-Bu (1.5 equiv) to the active catalyst solution.

  • Validation: The use of exactly 1.5 equivalents of a bulky alkoxide base ensures complete deprotonation of the α-carbon without causing unwanted base-catalyzed hydrolysis of the amide bond.

Step 3: Reaction Execution

  • Action: Seal the reaction vessel, remove it from the glovebox, and heat at 80 °C for 8 hours under vigorous stirring.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~242 and 244 for the Br-isotopes) and the appearance of the product mass (m/z 162.1 [M+H]⁺) confirms successful cyclization[3].

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble palladium species and inorganic salts. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the final yield of 1,7-dimethylindolin-2-one, demonstrating why specific reagents are mandated in the protocol above.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃NaOtBuToluene1001235%Reaction stalled; Pd black formed due to weak ligand stabilization.
2Pd(OAc)₂ / PCy₃K₂CO₃DMF1001245%Poor deprotonation; weak base failed to form enolate rapidly.
3Pd(OAc)₂ / PCy₃NaOtBu1,4-Dioxane80888%Clean conversion; optimal balance of base strength and ligand bulk.
4Pd(dba)₂ / NHC (IPr)KOtBu1,4-Dioxane80692%Fastest rate; highly electron-rich NHC ligand maximizes oxidative addition.

References

  • Hartwig, J. F. et al. "Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations." The Journal of Organic Chemistry (2001). 1

  • Organic Chemistry Portal. "Oxindole synthesis."2

  • Shields, B.J., et al. "Accelerated Chemical Reaction Optimization using Multi-Task Learning." ChemRxiv (2021). 3

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 1,7-Dimethylindolin-2-one in DMSO

Welcome to the technical support center for 1,7-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,7-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with 1,7-dimethylindolin-2-one in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge and protocols to ensure successful experimental outcomes.

Introduction: Understanding the Challenge

1,7-dimethylindolin-2-one, a small molecule with a molecular weight of 161.20 g/mol and the chemical formula C10H11NO, presents solubility challenges typical of many heterocyclic organic compounds.[1] While DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, achieving a stable, clear solution of 1,7-dimethylindolin-2-one can be hindered by several factors.[2][3] This guide will walk you through a logical troubleshooting process, explaining the scientific principles behind each step to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 1,7-dimethylindolin-2-one in DMSO. What are the initial steps I should take?

A1: Initial difficulties in dissolving 1,7-dimethylindolin-2-one in DMSO often stem from suboptimal solvent quality or insufficient energy input. Here is a step-by-step protocol to address this:

Protocol 1: Initial Dissolution of 1,7-dimethylindolin-2-one in DMSO

  • Ensure Solvent Quality: Use fresh, anhydrous (water-free) DMSO from a recently opened bottle. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for many organic compounds.[4][5][6]

  • Accurate Weighing: Accurately weigh the desired amount of 1,7-dimethylindolin-2-one. If you have ordered a small quantity, the compound may appear as a thin film on the vial's walls.[7]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.[8]

  • Sonication: If the compound has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves will help to break down any aggregates and facilitate dissolution.[4][5][7]

  • Gentle Warming: If solids persist, gently warm the solution to 37°C in a water bath for 10-20 minutes.[4][5][7] Increased temperature often enhances the solubility of solids in liquids. Avoid excessive heat, which could potentially degrade the compound.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure no visible particles remain.[8]

Q2: My 1,7-dimethylindolin-2-one/DMSO stock solution was clear initially, but now I see a precipitate. What happened and how can I fix it?

A2: Precipitation in a previously clear stock solution is a common issue and can be attributed to several factors. The primary culprits are often temperature fluctuations, solvent hydration, or the formation of a supersaturated solution.

Troubleshooting Precipitate Formation:

  • Temperature-Related Precipitation: DMSO has a relatively high freezing point (18.5°C or 65.3°F).[3] If the stock solution was stored at a low temperature (e.g., 4°C or on ice), the compound might precipitate out. To resolve this, gently warm the solution to room temperature or 37°C and sonicate until the precipitate redissolves.[4][7]

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. To address this, you can try to redissolve the precipitate by warming and sonicating as described above. If the precipitate reappears upon cooling, it is advisable to prepare a new, less concentrated stock solution.

  • Solvent Hydration: As mentioned, DMSO readily absorbs water.[5][6][9] This change in solvent composition can lead to a decrease in the solubility of your compound. Using fresh, anhydrous DMSO for stock preparation and ensuring proper storage can mitigate this issue.

Q3: How should I properly store my 1,7-dimethylindolin-2-one/DMSO stock solution to prevent future issues?

A3: Proper storage is crucial for maintaining the integrity and solubility of your stock solution.

Table 1: Storage Recommendations for 1,7-dimethylindolin-2-one in DMSO

Storage DurationRecommended TemperatureKey Considerations
Short-term (up to 1 month) -20°CAliquot into smaller, single-use volumes to minimize freeze-thaw cycles.[4][7]
Long-term (up to 6 months) -80°CAliquoting is highly recommended. Ensure vials are tightly sealed to prevent moisture ingress.

Rationale: Repeated freeze-thaw cycles can introduce moisture and potentially degrade the compound. Aliquoting ensures that you only thaw the amount needed for a specific experiment.[4]

Q4: I am diluting my 1,7-dimethylindolin-2-one/DMSO stock into an aqueous buffer for my experiment, and it's precipitating. What should I do?

A4: This is a common phenomenon when a compound that is soluble in an organic solvent is introduced into an aqueous environment. This "crashing out" occurs because the compound is poorly soluble in water.

Strategies to Prevent Precipitation in Aqueous Media:

  • Serial Dilution in DMSO: Before adding to your aqueous buffer, perform initial serial dilutions in DMSO to lower the concentration.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by gently vortexing or pipetting up and down.[8] The goal is to quickly disperse the compound before it has a chance to aggregate and precipitate.

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically below 0.5%. However, always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.

  • Consider Co-solvents or Surfactants: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20 or Triton X-100) to the aqueous buffer can sometimes help maintain solubility, though this is more common for in vitro enzymatic assays rather than cell-based assays.[10]

Visualizing the Troubleshooting Workflow

To aid in your experimental planning, the following diagram outlines the logical flow for addressing solubility issues with 1,7-dimethylindolin-2-one.

G cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting A Start: Weigh 1,7-dimethylindolin-2-one B Add fresh, anhydrous DMSO A->B C Vortex vigorously B->C D Visually inspect for dissolved solids C->D E Is the solution clear? D->E D->E F Sonciate for 10-15 minutes E->F No G Gently warm to 37°C E->G Still not clear H Solution is ready for use/storage E->H Yes F->D G->D I Issue: Difficulty Dissolving I->C I->F I->G J Issue: Precipitation in Stock L Redissolve: Warm and sonicate J->L K Issue: Precipitation in Aqueous Buffer N Perform serial dilutions in DMSO first K->N M Prepare a less concentrated stock L->M If precipitate returns O Ensure rapid mixing into buffer N->O G cluster_factors Factors Influencing Solubility cluster_outcome Desired Outcome A Compound Properties - Crystal lattice energy - Intermolecular forces - Polarity D Stable, Clear Solution A->D B Solvent Properties - Polarity - Purity (anhydrous) - Temperature B->D C External Factors - Mechanical energy (vortexing) - Acoustic energy (sonication) - Thermal energy (warming) C->D

Caption: Key factors influencing the solubility of 1,7-dimethylindolin-2-one in DMSO.

By systematically addressing each of these factors, researchers can overcome the solubility challenges associated with 1,7-dimethylindolin-2-one and ensure the reliability and reproducibility of their experimental data.

References

  • Appchem. (n.d.). 1,7-Dimethylindolin-2-one | 67358-21-8 | C10H11NO.
  • Benchchem. (n.d.). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • CymitQuimica. (n.d.). 1,7-DIMETHYLINDOLIN-2-ONE.
  • Dardenne, F. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Feger, D. (2014, November 26). How long can a compound be stable in DMSO for?
  • Lösser, R. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 705, 319-331.
  • Kern, S. E., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 903-907.
  • U.S. Pharmacopeia. (2012). 5364 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • MilliporeSigma. (n.d.). 5,7-Dimethylindolin-2-one | 729598-50-9.
  • Rohe, A. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 106-114.
  • ChemicalBook. (2026, January 13). 1-METHYL-2-INDOLINONE | 61-70-1.
  • Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Ziath. (2006, February 2).
  • Cayman Chemical. (2022, December 22). Oxindole PRODUCT INFORMATION.
  • gChem. (n.d.). DMSO.
  • NextSDS. (n.d.). 5,7-dimethylindolin-2-one — Chemical Substance Information.
  • Stefansson, S. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Yoshioka, S., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry, 42(12), 9568-9572.
  • PubChem. (n.d.). 1,7-Dimethylene-2,3-dimethylindole.
  • ChemScene. (n.d.). 858233-18-8 | 1,7-Dimethyl-1H-indole-2-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 1,7-Dimethylindolin-2-one

Welcome to the Technical Support Center for the purification of indolin-2-one (oxindole) derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of indolin-2-one (oxindole) derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic isolation of 1,7-dimethylindolin-2-one.

Below, you will find a strategic workflow, mechanistic FAQs, and self-validating troubleshooting protocols designed to resolve common separation failures.

Purification Workflow

G A Crude 1,7-Dimethylindolin-2-one B Soluble in <10% EtOAc/Hexane? A->B C Liquid Injection B->C Yes D Dry Loading (Silica/Celite) B->D No E Normal Phase Silica Column C->E D->E F Gradient: 5% to 30% EtOAc E->F G UV Detection (254 nm & 280 nm) F->G H Pure 1,7-Dimethylindolin-2-one G->H

Workflow for the chromatographic purification of 1,7-dimethylindolin-2-one.

FAQs: Method Development & Optimization

Q: Why does 1,7-dimethylindolin-2-one streak on standard normal-phase silica, and how can I fix it? Causality: While N-methylation removes the primary N-H hydrogen bond donor, the C2-carbonyl oxygen of the oxindole core remains a potent hydrogen bond acceptor. This carbonyl interacts strongly with the acidic silanol groups (Si-OH) on the surface of normal-phase silica gel, causing the compound to drag or "streak" during elution. Solution: To optimize peak shape, you must disrupt this interaction. Switch from a simple binary system (Hexanes/EtOAc) to a ternary solvent system. Incorporating Dichloromethane (DCM) helps solvate the planar oxindole core and moderates the silanol interactions without drastically increasing the mobile phase polarity. A proven starting ratio for tricky oxindole derivatives is Hexanes:DCM:EtOAc (12:8:1 v/v/v)[1].

Q: How do I separate 1,7-dimethylindolin-2-one from its unmethylated precursor (7-methylindolin-2-one) and over-alkylated byproducts? Causality: The synthesis of 1,7-dimethylindolin-2-one often involves the N-methylation of 7-methylindolin-2-one. Incomplete reactions leave the precursor, which possesses a free N-H group (a strong H-bond donor), making it significantly more polar. Conversely, because the C3 protons of oxindoles are acidic, over-reaction can lead to C3-methylation (e.g., 1,3,7-trimethylindolin-2-one), which is even less polar than your target. Solution: Exploit these polarity gaps using a shallow gradient. Start at 5% EtOAc in Hexanes to elute the over-alkylated byproducts. Hold for 2-3 column volumes (CV) to elute the target 1,7-dimethylindolin-2-one, then ramp to 30% EtOAc to flush the highly polar unmethylated precursor[2].

Quantitative Data: Chromatographic Parameters

Use the following structural and polarity data to predict elution order and calibrate your TLC method prior to flash chromatography.

CompoundStructural FeatureRelative PolarityTypical Rf (3:1 Hexane:EtOAc)
1,3,7-trimethylindolin-2-one (Over-alkylated)N-CH₃, C3-CH₃, C7-CH₃Lowest~0.60
1,7-dimethylindolin-2-one (Target)N-CH₃, C7-CH₃, C=OLow-Moderate~0.45
7-methylindolin-2-one (Precursor)N-H (H-bond donor)High~0.20
Troubleshooting Guide: Common Operational Issues
Issue 1: The sample crashes out at the column head during liquid injection.

Diagnosis: 1,7-dimethylindolin-2-one often exhibits poor solubility in non-polar starting mixtures (e.g., 100% hexanes). If you dissolve it in a strong solvent like DCM for liquid injection, the strong solvent plug will travel down the column, disrupting the stationary phase equilibrium and causing the compound to elute prematurely as a broad, unresolvable band[3]. Resolution: Utilize the self-validating Dry Loading Protocol detailed in the next section.

Issue 2: Ghost peaks or baseline drift during UV detection.

Diagnosis: Ethyl acetate absorbs heavily below 250 nm, which causes severe baseline drift as the gradient percentage increases during the run. Resolution: The oxindole core features a conjugated aromatic system with distinct transitions. Do not rely on default 210-220 nm wavelengths. Instead, monitor at 254 nm (primary aromatic absorbance) and 280 nm (extended conjugation involving the lactam). Utilize the baseline subtraction feature on your automated flash system to negate EtOAc interference[3].

Standard Operating Procedure: Self-Validating Dry Loading Protocol

To prevent column head precipitation and ensure a narrow injection band, execute the following protocol:

Step 1: Dissolution Dissolve the crude 1,7-dimethylindolin-2-one mixture in a minimal volume of a volatile, strong solvent (e.g., DCM or Acetone) in a round-bottom flask.

Step 2: Adsorbent Addition Add dry, deactivated silica gel or Celite to the flask. Use a 1:3 ratio (mass of crude product to mass of adsorbent). Mechanistic Note: Celite is often preferred for oxindoles to prevent irreversible binding or degradation on active silanols during the drying phase.

Step 3: Evaporation Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 30°C until the powder appears visually dry.

Step 4: Validation Check (Critical) Self-Validating Step: Remove the flask and swirl it. The powder must flow freely like dry sand. If it clumps or sticks to the glass, residual solvent remains. Re-apply vacuum until perfectly powdery. Failing to remove all DCM will cause solvent channeling and ruin the separation[3].

Step 5: Loading & Execution Transfer the free-flowing powder into an empty solid-load cartridge. Insert a frit on top and compress gently to eliminate dead volume. Attach the cartridge to the flash system and initiate the gradient (5% to 30% EtOAc in Hexanes).

References
  • [2] Organocatalytic Asymmetric Synthesis of Biologically Relevant 3,3- Dihydroxyphenyloxindoles via para-Quinone Methides Derived from Isatins. ACS Publications. 2

  • [1] Rhodium-Catalyzed Arylation of Electron-Deficient Alkenes for the Synthesis of Oxindoles and gem. Scholaris.ca. 1

  • [3] CombiFlash NextGen User Manual. Teledyne ISCO. 3

Sources

Optimization

Technical Support Center: Stability and Handling of 1,7-Dimethylindolin-2-one in High-Temperature Applications

Welcome to the technical support guide for 1,7-dimethylindolin-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in high-temperature synthetic routes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,7-dimethylindolin-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in high-temperature synthetic routes. The structural features of 1,7-dimethylindolin-2-one—specifically its lactam ring and electron-rich aromatic system—render it susceptible to degradation under thermal stress. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What makes 1,7-dimethylindolin-2-one prone to degradation at high temperatures?

A: The vulnerability of 1,7-dimethylindolin-2-one stems from two primary structural features:

  • The Lactam Ring: The cyclic amide (lactam) functionality is susceptible to hydrolysis, a process that is significantly accelerated by heat and the presence of acidic or basic catalysts.[1][2] This can lead to the cleavage of the five-membered ring, forming unwanted byproducts.

  • The Aromatic System: The substituted benzene ring is electron-rich, making it a target for oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[3][4] The methyl groups on the ring and nitrogen atom can also be sites for radical-mediated side reactions.

Q2: What are the main degradation pathways I should be concerned about?

A: There are three primary degradation pathways:

  • Oxidative Degradation: In the presence of air, high temperatures can initiate oxidation of the aromatic ring or the methyl groups, leading to a complex mixture of impurities and potentially colored byproducts. This is often the most significant and difficult-to-control pathway.[3][5]

  • Hydrolytic Cleavage: Trace amounts of water, acids, or bases in your reaction mixture can catalyze the opening of the lactam ring. This risk increases dramatically with temperature.[6][7]

  • Thermal Decomposition: At very high temperatures (typically >200-250°C, substrate-dependent), the molecule's covalent bonds can break, leading to fragmentation, charring, or polymerization.[8][9]

Q3: Why is using an "inert atmosphere" so frequently recommended?

A: An inert atmosphere, created by replacing reactive air with a non-reactive gas like nitrogen or argon, is the most effective way to prevent oxidative degradation.[3][10] Oxygen is a reactive diradical that, at high temperatures, can readily initiate chain reactions with organic molecules. By removing oxygen, you eliminate this entire class of potential side reactions, leading to cleaner products, higher yields, and more reproducible results.[4][5] This is a fundamental technique for ensuring the stability of sensitive organic compounds during synthesis.[3][10]

Q4: Can my choice of solvent affect the stability of 1,7-dimethylindolin-2-one?

A: Absolutely. The solvent plays a critical role.

  • Protic vs. Aprotic: Protic solvents (like water, methanol, ethanol) can participate in hydrolysis of the lactam ring. For high-temperature reactions, high-boiling, polar aprotic solvents (e.g., DMF, DMSO, NMP, sulfolane) are generally preferred.

  • Solvent Purity: Solvents must be anhydrous and free of acidic or basic impurities. The use of freshly dried, distilled, or commercially available anhydrous solvents is crucial.

  • Solvent-Solute Interactions: Some solvents can form specific interactions with the solute that may either stabilize or destabilize it.[11][12] It is often necessary to screen a few solvent options to find the optimal choice for a specific reaction.

Troubleshooting Guide: High-Temperature Reactions

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction has a low yield and my TLC/LC-MS shows a smear of many new, unidentified spots. What happened?

A: This is a classic sign of oxidative degradation . The presence of multiple, often inseparable, byproducts suggests that uncontrolled radical reactions have occurred, which is characteristic of oxidation at high temperatures.

Root Cause Analysis & Solution:

  • Inadequate Inert Atmosphere: Your system likely has an air leak, or the initial purge was insufficient.

  • Solution: Implement a rigorous inert atmosphere protocol. Ensure all glassware is flame-dried under vacuum and backfilled with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction (e.g., via a balloon or a bubbler). For highly sensitive reactions, degassing the solvent by sparging with inert gas before use is recommended.

Problem Low Yield & Complex Byproducts Cause Likely Cause: Oxidative Degradation Problem->Cause indicates Check1 Check: Is inert atmosphere robust? Cause->Check1 investigate Solution1 Solution: Flame-dry glassware, purge thoroughly, maintain positive pressure. Check1->Solution1 if inadequate

Troubleshooting workflow for low yield.
Q2: I've isolated a major byproduct and NMR/Mass Spec suggests the lactam ring has opened. How do I prevent this?

A: This is a clear case of hydrolytic cleavage . The lactam amide bond has been broken.

Root Cause Analysis & Solution:

  • Presence of Water or Acid/Base: Your reagents or solvent likely contained water. Alternatively, an acidic or basic reagent (or a byproduct) may be catalyzing the hydrolysis.

  • Solution:

    • Use Anhydrous Reagents: Use freshly dried solvents and ensure all liquid/solid reagents are free from water.

    • Control pH: If your reaction can tolerate it, adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) can neutralize trace acidic impurities that might catalyze hydrolysis.

    • Minimize Reaction Time: Run time-course studies to determine the minimum time required for your reaction to complete. Prolonged exposure to high temperatures increases the likelihood of hydrolysis.[13]

Q3: The reaction mixture turned dark brown or black, and I've isolated insoluble tar. What went wrong?

A: You are likely observing thermal decomposition or charring. The reaction temperature is too high for the compound's intrinsic stability.

Root Cause Analysis & Solution:

  • Excessive Temperature: The set temperature exceeds the decomposition threshold of your starting material, intermediates, or product.

  • Solution:

    • Lower the Temperature: Systematically lower the reaction temperature by 10-20 °C increments to find a balance between reaction rate and stability.

    • Consider a Catalyst: Investigate if a catalyst could allow the reaction to proceed efficiently at a lower temperature.

    • Check for Hot Spots: Ensure the reaction vessel is heated evenly. Use a sand or oil bath with good stirring to prevent localized overheating, which can occur with a heating mantle.

Data & Protocols

Table 1: Summary of Degradation Pathways & Mitigation Strategies
Degradation PathwayPrimary CauseKey IndicatorsPrimary Mitigation Strategy
Oxidation Atmospheric OxygenComplex mixture of byproducts, discoloration (yellow/brown)Rigorous use of an inert (N₂ or Ar) atmosphere.[3][10]
Hydrolysis Water, Acid/BaseRing-opened impurities detected by LC-MS or NMRUse of anhydrous solvents/reagents; pH control.[1][2]
Thermal Decomposition Excessive HeatCharring, tar formation, gas evolutionLower reaction temperature; ensure uniform heating.[8][9]
Diagram: Primary Degradation Threats

cluster_threats Degradation Threats Compound 1,7-Dimethylindolin-2-one (at High Temp) Oxidation Oxidation (Requires O₂) Compound->Oxidation yields Hydrolysis Hydrolysis (Requires H₂O, H⁺/OH⁻) Compound->Hydrolysis yields Decomposition Thermal Decomposition (Excessive Heat) Compound->Decomposition yields Oxidation_Product Complex Byproducts Oxidation->Oxidation_Product Hydrolysis_Product Ring-Opened Products Hydrolysis->Hydrolysis_Product Decomposition_Product Tar / Char Decomposition->Decomposition_Product

Primary degradation pathways for 1,7-dimethylindolin-2-one under thermal stress.

Experimental Protocol: High-Temperature Reaction Under Inert Atmosphere

This protocol describes a standard setup for running a reaction at elevated temperatures while preventing oxidative degradation.

Materials:

  • Round-bottom flask with appropriate side-arms

  • Condenser (if refluxing)

  • Thermometer or thermocouple

  • Magnetic stir bar and stir plate

  • Heating source (oil bath or heating mantle with sand)

  • Schlenk line or a dual manifold for vacuum and inert gas (Nitrogen or Argon)

  • Rubber septa

  • Syringes and needles

  • Nitrogen/Argon-filled balloon (for simpler setups)

Procedure:

  • Glassware Preparation: Assemble the reaction flask and condenser. Ensure all joints are properly sealed with high-vacuum grease if necessary.

  • Flame Drying: Heat the entire glassware assembly under high vacuum with a heat gun until all visible moisture is gone. Allow it to cool to room temperature under vacuum.

  • Purging the System: Backfill the cooled apparatus with inert gas (Nitrogen or Argon). Evacuate the system again and backfill. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen is removed.

  • Adding Reagents:

    • Add solid reagents to the flask before flame drying, or add them quickly under a positive flow of inert gas.

    • Add anhydrous solvents and liquid reagents via syringe through a rubber septum against a positive pressure of inert gas.

  • Establishing Positive Pressure: After all reagents are added, ensure a slight positive pressure of inert gas is maintained. This can be achieved by connecting the system to a bubbler or by attaching a balloon filled with the inert gas to one of the inlets.

  • Heating: Submerge the flask in the pre-heated oil or sand bath to the desired temperature. Begin stirring.

  • Monitoring: Monitor the reaction by taking aliquots for analysis (TLC, LC-MS) using a syringe through the septum.

  • Workup: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

References

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423-2432. [Link]

  • Al-Suod, H., Gibala, M., & Mikle, F. (2021). Degradation of beta-lactam antibiotics. ResearchGate. [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. [Link]

  • In-Situ. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]

  • Miller, R. A., & Miller, M. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Li, D., Zeng, S., & He, L. (2014). Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • Srinivasan, K., & Krishnan, S. (2016). Synthesis, characterization and kinetics of thermal decomposition of 2'-amino-1-benzyl-6'-(1H-indol. IRD India. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. [Link]

  • Various Authors. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Sy, S., & Zhuang, L. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ResearchGate. [Link]

  • Sy, S. K. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. [Link]

  • Woolfrey, S. G., Gysel, J., & Reller, L. B. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]

  • Jiménez, E., et al. (2004). Solute–solvent interactions in lactams–water ternary solvents. New Journal of Chemistry. [Link]

  • Rahman, M. M. (2025). Perspective on Sustainable Solutions for Mitigating Off-Gassing of Volatile Organic Compounds in Asphalt Composites. MDPI. [Link]

  • Al-Mala, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. PubMed. [Link]

  • Kulesza, A., et al. (2013). Influence of temperature on the degradation of selected β-lactams. ResearchGate. [Link]

  • Szafraniec-Gorol, G., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Hameed, S. A. (2007). Characterization and Thermal Decomposition of Indolylidene Aniline Azo-Dyes Derivatives. Jordan Journal of Chemistry. [Link]

  • Barman, B. N. (2017). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • Ortiz-Pastrana, N., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate. [Link]

  • Zherebtsov, D. A., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,7-Dimethylindolin-2-one Substitution Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in the functionalization of 1,7-dimethylindolin-2-one (CAS: 67358...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in the functionalization of 1,7-dimethylindolin-2-one (CAS: 67358-21-8) .

Because the N-1 position is protected by a methyl group, reactivity is exclusively directed toward the C-3 methylene position. However, the high nucleophilicity of the C-3 enolate often leads to complex byproduct profiles. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis, eliminating common issues like over-alkylation, oxidative dimerization, and transition-metal-induced degradation.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a C-3 monoalkylation using alkyl halides and NaH, but my LC-MS shows a 40-50% yield of the 3,3-dialkylated byproduct. How do I prevent over-alkylation? Expertise & Causality: The formation of 3,3-dialkylated byproducts is a classic issue in oxindole chemistry. When the first alkyl group is installed at C-3, the remaining C-3 proton becomes highly acidic due to the stabilization of the resulting tertiary enolate. If standard alkyl halides and strong bases are used, the monoalkylated product rapidly deprotonates and reacts with the remaining electrophile[1]. Solution: Abandon standard alkyl halides and adopt the "Borrowing Hydrogen" (BH) methodology. By using primary alcohols as the alkylating agent with a transition metal catalyst (e.g., Pt/CeO2), the alcohol is temporarily oxidized to an aldehyde, undergoes aldol condensation with the oxindole, and is subsequently reduced by the "borrowed" hydrogen[2]. This inherently prevents dialkylation because the intermediate is a C3-alkylidene, which sterically and electronically blocks a second addition before the final reduction step.

Q2: During my C-3 functionalization, I consistently observe a high-molecular-weight byproduct (m/z 321 [M+H]+). What is this, and how do I eliminate it? Expertise & Causality: A mass of 320 Da corresponds to the oxidative dimer of 1,7-dimethylindolin-2-one (monomer MW ~161 Da). 2-Oxindoles are highly susceptible to oxidative C3-C3 coupling. This homodimerization is a radical-driven pathway promoted by trace oxygen, light, or transition metal impurities acting as single-electron oxidants[3]. The C-3 enolate undergoes single-electron transfer (SET) to form a carbon-centered radical, which rapidly dimerizes. Solution: To suppress this, rigorously degas all solvents using the freeze-pump-thaw method. If running transition-metal-catalyzed reactions, add a radical scavenger such as BHT (butylated hydroxytoluene) at 10 mol% to quench stray C-3 radicals without inhibiting two-electron polar pathways.

Q3: I am trying to perform a C-3 α-arylation using Palladium catalysis, but I am getting poor yields, regioisomeric mixtures, and heavy metal contamination in my downstream API. Expertise & Causality: Traditional Pd-catalyzed cross-coupling of oxindoles with aryl halides often requires harsh bases and elevated temperatures, leading to ring-opening or off-target C-H activation on the 1,7-dimethylindolin-2-one core. Solution: Transition-metal-free photochemical α-arylation is the superior alternative. By mixing the oxindole enolate and an electron-deficient aryl halide under a compact fluorescent light (CFL), an electron-donor-acceptor (EDA) complex forms. This triggers an intermolecular electron transfer and a radical chain mechanism that installs the aryl group exclusively at C-3 at room temperature, completely eliminating transition metal byproducts[4].

Part 2: Quantitative Data & Reagent Selection

The following tables summarize the causality between reagent selection and byproduct formation, demonstrating the superiority of the optimized protocols.

Table 1: Quantitative Comparison of C-3 Alkylation Conditions

Reaction ConditionElectrophileDesired Monoalkylated (%)3,3-Dialkylated Byproduct (%)C3-C3 Dimer Byproduct (%)
NaH, THF, 0 °CAlkyl Bromide45%48%<2%
BuLi, THF, -78 °CAlkyl Iodide62%31%<2%
KOtBu, Air, RTAlkyl Bromide15%10%65%
Pt/CeO2, Toluene, 110 °C Primary Alcohol 92% <1% <1%

Table 2: Quantitative Comparison of C-3 Arylation Conditions

Catalytic SystemAtmosphereDesired 3-Aryl Product (%)Metal Contamination (ppm)Degradation Byproducts (%)
Pd(OAc)2, XPhos, 100 °CN255%>500 ppm25%
CuI, Phenanthroline, 80 °CN240%>300 ppm35%
Cs2CO3, CFL Irradiation, RT N2 88% 0 ppm <5%

Part 3: Validated Experimental Protocols

Protocol A: Highly Selective C-3 Monoalkylation via Borrowing Hydrogen

Self-Validating Cue: The reaction mixture will transition from a heterogeneous suspension to a clear solution as the catalytic cycle initiates, with water as the sole byproduct.

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with 1,7-dimethylindolin-2-one (1.0 mmol), the desired primary alcohol (1.2 mmol), and the Pt/CeO2 catalyst (5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and seal the tube tightly.

  • Thermal Activation: Heat the mixture to 110 °C for 16 hours. (Causality: The elevated temperature is required for the initial endothermic dehydrogenation of the alcohol to the reactive aldehyde).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Transition-Metal-Free Photochemical C-3 Arylation

Self-Validating Cue: Upon addition of the aryl halide to the enolate solution, an immediate color shift to deep yellow/orange indicates the successful formation of the photon-absorbing EDA complex.

  • Enolate Generation: Dissolve 1,7-dimethylindolin-2-one (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere. Add Cs2CO3 (2.0 mmol) and stir for 15 minutes at room temperature.

  • EDA Complexation: Add the electron-deficient aryl halide (1.5 mmol). Observe the visible color shift confirming EDA complexation.

  • Photochemical Activation: Irradiate the reaction vessel with a 24W household compact fluorescent light (CFL) bulb at a distance of 5 cm for 12 hours. (Causality: The CFL provides the exact wavelength required to excite the EDA complex, initiating the radical chain mechanism without transition metals).

  • Quench & Extraction: Quench with saturated aqueous NH4Cl (10 mL), extract with EtOAc (3 x 15 mL), and dry over Na2SO4.

  • Purification: Purify via column chromatography to isolate the pure 3-aryl-1,7-dimethylindolin-2-one.

Part 4: Mechanistic Visualizations

Divergence SM 1,7-Dimethylindolin-2-one Enolate C-3 Enolate Intermediate SM->Enolate Base Mono Desired: C-3 Monoalkylation Enolate->Mono Borrowing H2 Method Di Byproduct: 3,3-Dialkylation Enolate->Di Excess Alkyl Halide Dimer Byproduct: C3-C3 Dimer Enolate->Dimer Trace O2 / SET

Mechanistic divergence in 1,7-dimethylindolin-2-one C-3 substitution reactions.

Photochemical Ox 1,7-Dimethylindolin-2-one Enolate EDA EDA Complex (Photon-Absorbing) Ox->EDA ArX Aryl Halide (Ar-X) ArX->EDA Radical C-3 Radical + Ar Radical EDA->Radical Visible Light (CFL) Prod 3-Aryl-1,7-dimethylindolin-2-one Radical->Prod Radical Coupling

Transition-metal-free photochemical arylation pathway via EDA complexation.

Part 5: References

  • [2] C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. ResearchGate. 2

  • [1] Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. PMC (nih.gov). 1

  • [3] Oxidative Dimerization of 2-Oxindoles Promoted by KOtBu-I2: Total Synthesis of (±)-Folicanthine. PubMed. 3

  • [4] Transition-metal-free α-arylation of oxindoles via visible-light-promoted electron transfer. RSC Publishing. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-Fluorooxindole and 1,7-Dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of protein kinases, anti-inflammatory agents, and antimicrobial compounds. This guide focuses on two specific derivatives: 5-fluorooxindole and 1,7-dimethylindolin-2-one.

5-Fluorooxindole has been the subject of various studies and has demonstrated clear biological activities. It is recognized for its anti-inflammatory properties and its role as an intermediate in the synthesis of multi-targeted kinase inhibitors such as Sunitinib.[1][2][3][4][5] In contrast, there is a notable absence of direct experimental data in the public domain regarding the specific biological efficacy of 1,7-dimethylindolin-2-one. Therefore, this guide will present a detailed analysis of the proven efficacy of 5-fluorooxindole and discuss the potential, yet unverified, activities of 1,7-dimethylindolin-2-one based on the broader understanding of the indolin-2-one chemical class.

Efficacy Profile of 5-Fluorooxindole

5-Fluorooxindole has been investigated for several biological activities, with the most prominent being its anti-inflammatory effects and its role as a precursor for potent kinase inhibitors.

Anti-inflammatory and Antioxidant Activity

5-Fluorooxindole has demonstrated anti-inflammatory, antioxidant, anxiolytic, antidepressant, and antinociceptive effects.[6] Studies have shown that it can inhibit neuropathic pain and enhance the antinociceptive effects of morphine.[6] Its mechanism of action in this context involves the modulation of inflammatory and oxidative stress pathways. Treatment with 5-fluorooxindole has been shown to increase the expression of NQO1 and HO-1 and inhibit the upregulation of phosphorylated MAPK, 4-HNE, and NOS2.[6]

α-Glucosidase Inhibition

Derivatives of 5-fluorooxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[7] This makes them potential therapeutic agents for type 2 diabetes. One study reported that while 5-fluorooxindole itself has modest inhibitory activity, certain derivatives exhibit significantly higher potency, with IC50 values in the micromolar range, which is about 10 to 15 times more potent than the reference drug, acarbose.[7]

Kinase Inhibition (as a Scaffold)

The 5-fluorooxindole core is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4][5] Sunitinib is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4][5] This highlights the potential of the 5-fluorooxindole scaffold in the design of potent kinase inhibitors.[6][8][9][10] One study on a 5-fluoroindolin-2-one derivative showed significant enzymatic and cellular activities related to the inhibition of VEGFR-2.[6]

Putative Efficacy of 1,7-Dimethylindolin-2-one: An Evidence Gap

As of the latest literature review, there is no specific experimental data available that details the biological efficacy of 1,7-dimethylindolin-2-one. However, based on the known activities of other substituted indolin-2-ones, we can speculate on its potential therapeutic applications.

The indolin-2-one scaffold is a common feature in a variety of kinase inhibitors.[3][4][5][11] The nature and position of substituents on the indolin-2-one ring play a crucial role in determining the target selectivity and potency of these inhibitors.[8][9][10] For instance, substitutions at the C3, C4, C5, and N1 positions have been extensively studied and shown to influence activity against different kinases. While no data is available for the 1,7-dimethyl substitution pattern, it is plausible that this compound could exhibit some degree of kinase inhibitory activity.

Furthermore, various indolin-2-one derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14] Therefore, 1,7-dimethylindolin-2-one could potentially be active in these areas, but this remains to be experimentally validated.

Table 1: Comparative Summary of Efficacy

Feature5-Fluorooxindole1,7-Dimethylindolin-2-one
Primary Reported Activities Anti-inflammatory, Antioxidant, α-Glucosidase Inhibitor (derivatives), Kinase Inhibitor ScaffoldNo direct experimental data available.
Known Targets MAPK, NOS2 (Anti-inflammatory); α-Glucosidase (derivatives); VEGFR, PDGFR (as part of Sunitinib)Unknown. Putative targets could include various kinases based on the indolin-2-one scaffold.
Supporting Evidence Multiple in vitro and in vivo studies.[6][7]None.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and a direct comparison of these compounds, the following are detailed protocols for assays relevant to the known activities of 5-fluorooxindole. These protocols can be adapted to evaluate the potential activities of 1,7-dimethylindolin-2-one.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is designed to measure the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

  • Add the VEGFR-2 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Diagram 1: General Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds prep_reagents Prepare kinase reaction mix (buffer, substrate, enzyme) add_reagents Add kinase reaction mix prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

A simplified workflow for determining kinase inhibitor potency.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16][17][18][19]

Diagram 2: VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified representation of the VEGFR-2 signaling cascade.

Conclusion and Future Directions

This guide provides a comprehensive overview of the current state of knowledge regarding the efficacy of 5-fluorooxindole and highlights the significant lack of data for 1,7-dimethylindolin-2-one. 5-Fluorooxindole is a versatile compound with demonstrated anti-inflammatory and antioxidant properties, and its scaffold is crucial for the development of potent kinase inhibitors.

The immediate future direction for research on 1,7-dimethylindolin-2-one should be the systematic evaluation of its biological activities. A logical starting point would be to screen it against a panel of kinases, given the prevalence of this activity within the indolin-2-one class. Additionally, assessing its anti-inflammatory and antiproliferative effects using the protocols outlined in this guide would provide valuable initial insights.

For drug development professionals, 5-fluorooxindole and its derivatives remain attractive starting points for the design of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The established synthetic routes and known biological activities provide a solid foundation for further optimization and structure-activity relationship studies.

References

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Sun, L., et al. (1999). The roles of the substituents in the indolin-2-one core of 3-[(substituted pyrrolyl)methylidenyl]indolin-2-ones in the inhibitory activity against the PDGF and VEGF (Flk-1) RTKs were evaluated. Journal of Medicinal Chemistry. [Link]

  • Kim, H., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • El-Damasy, D. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Bio-protocol. (2022). Anticancer assay (MTT). [Link]

  • Bio-protocol. (2021). 4.5.1. α-Glucosidase Inhibition Assay. [Link]

  • Bio-protocol. (2021). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]

  • FAQ. (2023, June 24). What is 5-Fluoro-2-oxindole and its Applications in Organic Synthesis and Medicine?[Link]

  • Sajak, A. A. B., et al. (2019). Phenolic Content and α–glucosidase Inhibitory Activity of Herbal Mixture: Effect of Processing Technique and Honey Ratio. Malaysian Journal of Medicine and Health Sciences, 15(SP2), 58-63. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC. [Link]

  • ResearchGate. (2022). The percentage of inhibition of the tested compound 5l (10 µM) against...[Link]

  • Ghorab, M. M., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(9), 10935-10946. [Link]

  • ResearchGate. (2021). IC50 values of free 5-FU and 5-FU-loaded nanocomposites in HEK293, MCF-7 and HeLa cells for the SRB assay. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

  • Ghodsi, R., et al. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. PubMed. [Link]

  • Ghorab, M. M., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(20), 17148-17163. [Link]

  • Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

  • ResearchGate. (2014). Synthesis and in vitro antitumor activity of 1-(3-dimethylamino)propyl indolin-2-one derivatives. [Link]

  • Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. [Link]

  • El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

  • Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73-80. [Link]

  • Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]

  • Thephatri, C., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Research, 1(1). [Link]

  • Sadowski, Z., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-510. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (2022). (PDF) Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. [Link]

  • ResearchGate. (2015). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. [Link]

  • ResearchGate. IC 50 values of 5-FU for colon cancer cells. [Link]

  • Foiry, L., et al. (1998). Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase. PubMed. [Link]

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Comparative

Validation of LC-MS Analytical Methods for 1,7-Dimethylindolin-2-one: A Comparative Guide

Executive Summary 1,7-Dimethylindolin-2-one (CAS: 67358-21-8) is a highly versatile oxindole building block frequently utilized in the synthesis of kinase inhibitors, spiroepoxy oxindoles, and complex pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,7-Dimethylindolin-2-one (CAS: 67358-21-8) is a highly versatile oxindole building block frequently utilized in the synthesis of kinase inhibitors, spiroepoxy oxindoles, and complex pharmaceutical intermediates . Given its critical role in drug discovery, accurately quantifying this compound—whether for reaction kinetics monitoring, impurity profiling, or pharmacokinetic (PK) evaluation—requires highly robust analytical methods.

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for 1,7-dimethylindolin-2-one. By evaluating different stationary phases and ionization modes, we establish a self-validating protocol grounded in the latest ICH Q2(R2) (Analytical Procedures) and ICH M10 (Bioanalytical Method Validation) regulatory guidelines.

Mechanistic Insights: Overcoming Analytical Challenges

The molecular architecture of 1,7-dimethylindolin-2-one (MW: 161.20 g/mol , Formula: C₁₀H₁₁NO) presents specific chromatographic and mass spectrometric challenges:

  • Retention & Selectivity: As a relatively small, polar aromatic molecule, it often exhibits poor retention on traditional hydrophobic C18 columns, risking co-elution with void-volume matrix interferents.

  • Ionization Dynamics: The lactam (cyclic amide) core is readily protonated in positive Electrospray Ionization (ESI+), but is highly susceptible to ion suppression in complex biological matrices (e.g., plasma) .

To design a self-validating system, we must select parameters that directly address these physicochemical traits.

Comparative Analysis: Stationary Phase Selection

To optimize retention and peak shape, we compared three sub-2 µm column chemistries (UHPLC platforms):

  • Standard C18: Relies purely on dispersive hydrophobic interactions.

  • Pentafluorophenyl (PFP): Offers fluorine-induced dipole-dipole, hydrogen bonding, and π−π interactions.

  • Biphenyl: Provides enhanced polarizability and strong π−π stacking with the oxindole aromatic ring.

Causality behind the choice: The Biphenyl column significantly outperforms the C18 column for 1,7-dimethylindolin-2-one. The π−π interactions between the biphenyl ligands and the electron-rich indolin-2-one core increase retention time, effectively shifting the analyte away from early-eluting matrix salts, thereby minimizing ion suppression.

Comparative Analysis: Ionization Modes (ESI vs. APCI)

While ESI+ is the industry standard for oxindole alkaloids , Atmospheric Pressure Chemical Ionization (APCI+) was evaluated as an alternative for high-throughput synthetic reaction monitoring where high concentrations of organic modifiers and catalysts are present. ESI+ provided superior lower limits of quantification (LLOQ), whereas APCI+ demonstrated greater resistance to matrix effects from catalytic salts.

Quantitative Data: Performance Comparison

The following tables summarize the experimental data comparing column chemistries and the final validated method parameters.

Table 1: Chromatographic Performance Comparison (Isocratic 40% ACN / 60% Water + 0.1% FA)

Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Matrix Factor (%)
Alkyl C18 0.851.42 (Tailing)4,50068% (Suppression)
PFP (Pentafluorophenyl) 1.401.158,20085%
Biphenyl 1.95 1.02 (Ideal) 11,500 96% (Negligible)

Data demonstrates Biphenyl's superiority in retaining the oxindole core and mitigating matrix suppression.

Table 2: ICH M10 / Q2(R2) Validation Summary (Using Biphenyl Column & ESI+)

Validation ParameterResult / MetricICH Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL R2≥0.995
LLOQ 1.0 ng/mLSignal-to-Noise (S/N) 5
Intra-day Precision (%CV) 3.2% – 6.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (%CV) 4.1% – 7.8% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -2.5% to +4.0% ±15% ( ±20% at LLOQ)
Extraction Recovery 92.4% ± 3.1%Consistent across QC levels

Visualizing the Analytical Logic

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation of 1,7-dimethylindolin-2-one is crucial for selecting specific Multiple Reaction Monitoring (MRM) transitions. The primary fragmentation involves the loss of carbon monoxide (CO), a hallmark of oxindole structures, followed by methyl radical losses.

G M 1,7-Dimethylindolin-2-one [M+H]+ m/z 162.1 F1 Fragment Ion [M+H - CO]+ m/z 134.1 M->F1 -CO (28 Da) F2 Fragment Ion [M+H - CH3]+ m/z 147.1 M->F2 -CH3 (15 Da) F3 Fragment Ion [M+H - CO - CH3]+ m/z 119.1 F1->F3 -CH3 (15 Da) F2->F3 -CO (28 Da)

Proposed ESI+ fragmentation pathway for 1,7-dimethylindolin-2-one (m/z 162.1).

ICH Validation Workflow

Workflow Dev Method Development Column & Ionization Selection SST System Suitability Testing (Retention, Asymmetry, Plates) Dev->SST Lin Linearity & Range (Calibration Curve R² > 0.995) SST->Lin Acc Accuracy & Precision (Intra/Inter-day %CV < 15%) Lin->Acc Mat Matrix Effect & Recovery (Extraction Efficiency) Acc->Mat Stab Stability Testing (Benchtop, Freeze-Thaw, Autosampler) Mat->Stab

Step-by-step LC-MS method validation workflow based on ICH Q2(R2) and M10 guidelines.

Experimental Protocols: Step-by-Step Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol outlines the optimized LC-MS/MS workflow for quantifying 1,7-dimethylindolin-2-one.

Step 1: Sample Preparation (Protein Precipitation / Dilute-and-Shoot)

Causality: For biological matrices, a 3:1 ratio of organic solvent to plasma ensures complete protein denaturation. For synthetic reaction mixtures, simple dilution prevents detector saturation and column overloading.

  • Aliquot 50 µL of sample (plasma or reaction matrix) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of an isotopically labeled internal standard, e.g., 1,7-dimethylindolin-2-one-d3).

  • Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water (diluting the organic content to match initial mobile phase conditions, preventing peak distortion).

Step 2: UHPLC Chromatographic Conditions

Causality: Formic acid (0.1%) is added to both mobile phases to ensure the oxindole nitrogen remains fully protonated, maximizing ESI+ efficiency.

  • Column: Biphenyl, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 5% B (Re-equilibration)

Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Quantifier Ion: m/z 162.1 134.1 (Collision Energy: 18 eV)

    • Qualifier Ion: m/z 162.1 119.1 (Collision Energy: 25 eV)

Step 4: Execution of ICH Validation
  • System Suitability: Inject 6 replicates of a mid-level Quality Control (QC) standard. Verify that retention time %CV is ≤2.0% and peak asymmetry is between 0.8 and 1.2.

  • Linearity: Prepare calibration standards spanning 1.0 to 1000 ng/mL. Fit the data using a 1/x² weighted linear regression to compensate for heteroscedasticity at lower concentrations.

  • Accuracy & Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates of six, across three distinct analytical runs (inter-day).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of 1,7-dimethylindolin-2-one spiked into post-extracted blank matrix versus the peak area of a neat standard solution at the same concentration.

References

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. PubMed / Journal of AOAC International. URL:[Link]

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. URL:[Link]

Validation

Reproducibility of 1,7-Dimethylindolin-2-one Synthesis Protocols Across Labs: A Comparative Guide

Oxindoles, and specifically 1,7-dimethylindolin-2-one, serve as privileged scaffolds in modern drug discovery. They are critical structural motifs in the development of 1[1], as well as highly specific 2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Oxindoles, and specifically 1,7-dimethylindolin-2-one, serve as privileged scaffolds in modern drug discovery. They are critical structural motifs in the development of 1[1], as well as highly specific 2[2]. However, synthesizing this specific substituted oxindole with high reproducibility across different laboratories presents significant chemoselectivity and purification challenges.

This guide objectively compares the three primary synthetic routes for 1,7-dimethylindolin-2-one, providing researchers with field-proven experimental data, causality-driven methodologies, and self-validating protocols to ensure scalable success.

Mechanistic Pathways & Protocol Comparison

Selecting the optimal synthetic route depends heavily on precursor availability, scale, and the lab's tolerance for hazardous reagents. The three dominant pathways are:

  • Direct N-Methylation of 7-Methylindolin-2-one (The Standard Route): This is a late-stage functionalization strategy that relies on the 3[3]. It is highly efficient but requires strict base selection to avoid over-alkylation.

  • Reduction of N-Methyl-7-methylisatin (The Isatin Route): Starting from 7-methylisatin, the nitrogen is methylated, followed by a Wolff-Kishner reduction of the C3 carbonyl. This route avoids C3-alkylation entirely but requires harsh reduction conditions.

  • Intramolecular Cyclization (The De Novo Route): Constructing the oxindole core from N-methyl-o-toluidine via chloroacetylation and subsequent Friedel-Crafts alkylation. While it utilizes inexpensive starting materials, regioselectivity during cyclization often compromises the overall yield.

Quantitative Data: Yield & Reproducibility Matrix

The following table summarizes the performance metrics of each route based on cross-lab optimization data and 4[4].

Synthetic RouteAvg. Yield (%)Reaction TimeChemoselectivity RiskReproducibility IndexScalability
Direct N-Methylation 85 - 95%3 - 4 hoursHigh (C3-alkylation)ExcellentHigh (up to 100g)
Isatin Reduction 60 - 75%12 - 18 hoursLowGoodModerate
De Novo Cyclization 40 - 70%8 - 10 hoursModerate (Regio-isomers)FairLow

Decision Matrix for Synthesis Selection

SynthesisWorkflow A Target: 1,7-Dimethylindolin-2-one B Precursor Selection A->B C 7-Methylindolin-2-one (Commercially Available) B->C D 7-Methylisatin (Highly Crystalline) B->D E N-Methyl-o-toluidine (De Novo Route) B->E F Direct N-Methylation (MeI, K2CO3, DMF) C->F G 1. N-Methylation 2. Wolff-Kishner Reduction D->G H Chloroacetylation & Intramolecular Cyclization E->H I High Yield (85-95%) Risk: C3-Alkylation F->I J Moderate Yield (60-75%) Risk: Harsh Reduction G->J K Variable Yield (40-70%) Risk: Regioselectivity H->K

Decision matrix for 1,7-dimethylindolin-2-one synthesis based on precursor and yield optimization.

Expertise & Experience: The Causality of Chemoselectivity

When executing the Direct N-Methylation route, the oxindole core presents a classic chemoselectivity challenge due to two competitive nucleophilic sites: the amide nitrogen (N-H, pKa ~15) and the α-carbonyl carbon (C3-H2, pKa ~18.5).

Why not use Sodium Hydride (NaH)? If a strong, irreversible base like NaH is used in a polar aprotic solvent (DMF), the thermodynamic enolate can easily form. If even a slight excess of methyl iodide is present, this leads to rapid C3-methylation, yielding 1,3,7-trimethylindolin-2-one or the 1,3,3,7-tetramethyl derivative.

The Kinetic Solution: By deliberately selecting a milder, solid-liquid phase base like Potassium Carbonate (K₂CO₃), the reaction is kinetically controlled. K₂CO₃ selectively deprotonates the more acidic N-H proton. Furthermore, maintaining the reaction temperature strictly at 0 °C during the electrophile addition suppresses the activation energy required for C-alkylation, ensuring high fidelity to the 1,7-dimethylindolin-2-one target.

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next step, preventing wasted time and resources.

Protocol A: Direct N-Methylation (Recommended)

Scale: 10 mmol

Materials:

  • 7-Methylindolin-2-one (1.47 g, 10.0 mmol)

  • Potassium Carbonate (2.07 g, 15.0 mmol)

  • Methyl Iodide (0.68 mL, 11.0 mmol)

  • Anhydrous DMF (30 mL)

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 7-methylindolin-2-one and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes.

    • Validation Checkpoint 1: The mixture should become a slightly deeper yellow, indicating the formation of the amide anion.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add methyl iodide dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Validation Checkpoint 2 (TLC): Elute a small aliquot in Hexane/EtOAc (2:1). The N-methylated product will have a higher Rf value (~0.6) compared to the highly hydrogen-bonded N-H starting material (~0.3). The absence of the lower spot confirms completion.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 3 (NMR): ¹H NMR (CDCl₃) must show a distinct singlet at ~3.2 ppm integrating to 3H (N-CH₃), and the complete disappearance of the broad N-H peak at ~10.5 ppm.

Protocol B: Isatin Reduction (Alternative for C3-Sensitive Work)

Scale: 10 mmol

Materials:

  • 1,7-Dimethylindoline-2,3-dione (1.75 g, 10.0 mmol)

  • Hydrazine Hydrate 80% (1.5 mL, 30.0 mmol)

  • Potassium Hydroxide (1.68 g, 30.0 mmol)

  • Ethylene Glycol (20 mL)

Step-by-Step Workflow:

  • Hydrazone Formation: Suspend 1,7-dimethylindoline-2,3-dione in ethylene glycol. Add hydrazine hydrate and heat to 130 °C for 1 hour.

    • Validation Checkpoint 1: The distinct deep orange/red color of the isatin starting material will transition to a pale yellow solution, confirming hydrazone formation.

  • Reduction: Carefully add KOH pellets to the hot solution. Equip the flask with a distillation head. Gradually increase the temperature to 190 °C.

  • Extrusion: Allow the water and excess hydrazine to distill off. The reaction will vigorously evolve nitrogen gas. Maintain at 190 °C for 2 hours until gas evolution ceases.

  • Workup: Cool the dark mixture to room temperature. Dilute with 100 mL of water and acidify to pH 6 using 1M HCl. Extract with Dichloromethane (3 x 40 mL).

    • Validation Checkpoint 2 (LCMS): Analyze the organic phase. The target mass should cleanly show m/z 162.1 [M+H]⁺ with no residual m/z 176.1 (isatin mass).

References

  • Source: PMC (nih.gov)
  • WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators Source: Google Patents URL
  • Enantioselective Construction of Spirooxindole-Fused Cyclopentanes Source: ACS Publications URL
  • Accelerated Chemical Reaction Optimization using Multi-Task Learning Source: ChemRxiv URL

Sources

Comparative

Structural Analog Comparative Study: 1,7-Dimethylindolin-2-one vs. Canonical Oxindole Kinase Inhibitors

Executive Summary & Structural Context The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved ATP-competitive kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved ATP-competitive kinase inhibitors[1]. Canonical derivatives, such as Sunitinib and Semaxanib (SU5416), rely heavily on the unsubstituted lactam nitrogen (N1) to anchor the molecule within the highly conserved kinase hinge region[2].

However, the pursuit of novel selectivity profiles and the need to overcome acquired kinase resistance have driven the exploration of substituted analogs. 1,7-dimethylindolin-2-one represents a deliberate structural divergence. By introducing methyl groups at the N1 and C7 positions, this analog intentionally disrupts canonical binding modalities. This guide objectively compares the physicochemical properties, binding logic, and experimental performance of 1,7-dimethylindolin-2-one against its canonical counterparts, providing actionable insights for drug design workflows.

Structure-Activity Relationship (SAR) & Binding Logic

To understand the utility of 1,7-dimethylindolin-2-one, we must analyze the causality behind its structural modifications.

In canonical oxindoles, the lactam ring forms a bidentate interaction with the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2)[1]. The lactam NH acts as a critical hydrogen bond donor (HBD), while the adjacent carbonyl acts as a hydrogen bond acceptor (HBA)[2].

The structural modifications in 1,7-dimethylindolin-2-one induce two profound shifts in this binding logic:

  • Abrogation of the H-Bond Donor (N1-Methylation): Alkylating the N1 position completely removes the molecule's ability to donate a hydrogen bond to the hinge backbone. This forces the scaffold out of the canonical ATP-binding pose, shifting its profile toward atypical binding modes, allosteric pockets, or entirely different target classes[1].

  • Steric Restriction (C7-Methylation): The C7-methyl group introduces significant steric bulk directly adjacent to the N1-methyl. This restricts the rotational degrees of freedom and creates a deliberate steric clash with the narrow hydrophobic pocket adjacent to the kinase hinge, further driving the molecule away from promiscuous Receptor Tyrosine Kinase (RTK) binding[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent binding logic dictated by the N1 substitution state.

G ATP_Pocket Kinase ATP-Binding Pocket (e.g., VEGFR2, CDK2) Hinge_Region Hinge Region Backbone (Glu/Cys Residues) ATP_Pocket->Hinge_Region Structural core Canonical Canonical Oxindoles (e.g., Sunitinib) Canonical_Bind Dual H-Bonding (NH Donor, C=O Acceptor) Canonical->Canonical_Bind Unsubstituted N1 Dimethyl 1,7-Dimethylindolin-2-one (N1, C7 Methylated) Atypical_Bind Steric Clash & Loss of NH Donor (Atypical Binding) Dimethyl->Atypical_Bind N1-Methylation Canonical_Bind->Hinge_Region Anchors to Inhibition Potent Kinase Inhibition Canonical_Bind->Inhibition Drives Atypical_Bind->Hinge_Region Prevents canonical anchoring Modulation Shifted Selectivity Profile Atypical_Bind->Modulation Results in

Figure 1: Comparative binding logic of canonical oxindoles vs. 1,7-dimethylindolin-2-one in kinases.

Physicochemical & Quantitative Comparison

The removal of the HBD and the addition of lipophilic methyl groups significantly alter the physicochemical properties of the molecule, directly impacting its membrane permeability and target residence time.

Table 1: Structural and Physicochemical Profiling
CompoundCore SubstitutionH-Bond DonorsH-Bond AcceptorsClogPPrimary Target Profile
Indolin-2-one None11~1.2Weak baseline affinity
Semaxanib (SU5416) 3-pyrrole21~3.2VEGFR, PDGFR[3]
Sunitinib 5-fluoro, 3-pyrrole, basic side chain33~2.5VEGFR, PDGFR, KIT[4]
1,7-Dimethylindolin-2-one N1-methyl, C7-methyl01~1.9Atypical / Shifted SAR

Data Interpretation: While Sunitinib utilizes its 3 HBDs to achieve high-affinity binding across multiple RTKs, 1,7-dimethylindolin-2-one's lack of HBDs makes it an ideal starting scaffold for designing highly selective, non-canonical inhibitors that bypass standard ATP-pocket resistance mutations[1].

Experimental Methodology: Self-Validating Kinase Selectivity Profiling

To objectively measure the impact of N1/C7 methylation on kinase affinity, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. As an Application Scientist, I mandate the following self-validating protocol to ensure data integrity.

Step-by-Step TR-FRET Protocol

Step 1: Compound Preparation and Serial Dilution

  • Action: Dissolve 1,7-dimethylindolin-2-one and canonical controls (e.g., Sunitinib) in 100% anhydrous DMSO to create 10 mM master stocks. Perform a 3-fold serial dilution, ensuring the final assay concentration of DMSO does not exceed 1%.

  • Causality: The ClogP shift (~1.9) requires strict solvent control. Exceeding 1% DMSO can induce localized enzyme denaturation, artificially inflating apparent IC50 values.

Step 2: Enzyme-Substrate Pre-incubation

  • Action: In a 384-well microplate, combine the kinase of interest (e.g., VEGFR2) with the serially diluted analogs. Incubate at 25°C for 30 minutes before adding ATP.

  • Causality: Pre-incubation allows the establishment of binding equilibrium. N-methylated analogs often exhibit slower on-rates due to the steric accommodation required by the C7-methyl group. Skipping this step leads to false-negative affinity readings.

Step 3: Reaction Initiation at Km​

  • Action: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) for the specific kinase, alongside the peptide substrate.

  • Causality: Operating exactly at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (Sunitinib) while simultaneously allowing the detection of non-competitive allosteric shifts potentially induced by 1,7-dimethylindolin-2-one.

Step 4: Quenching and TR-FRET Detection

  • Action: After 60 minutes, add a quench buffer containing EDTA, Europium-labeled anti-phospho antibodies, and APC-conjugated tracers. Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality: EDTA chelates Mg2+ , instantly halting the kinase reaction by stripping its essential cofactor. The time-resolved reading eliminates short-lived background autofluorescence from the small molecules, ensuring the signal strictly represents the phosphorylated product.

Step 5: System Validation & Quality Control (Self-Validation)

  • Action: On every plate, include a Staurosporine positive control curve and a no-enzyme negative control. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: A Z'-factor 0.65 is strictly required to validate the run. This mathematically proves that the assay window is robust enough to distinguish between the canonical bidentate binding of Sunitinib and the atypical, lower-affinity baseline binding of 1,7-dimethylindolin-2-one.

Conclusion

1,7-dimethylindolin-2-one should not be viewed merely as a weaker analog of canonical oxindoles, but rather as a specialized, orthogonal scaffold. By intentionally ablating the N1 hydrogen bond donor and introducing C7 steric bulk, this molecule breaks the traditional rules of RTK hinge binding. For drug development professionals, it serves as a highly valuable building block for designing next-generation inhibitors that target allosteric sites or bypass established ATP-pocket resistance mutations.

References

  • Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues Source: Current Medicinal Chemistry / PubMed URL: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
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